Chromane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFCQJQOIZMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369080, DTXSID90901552 | |
| Record name | Chromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_683 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51939-71-0 | |
| Record name | Chromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of Chromane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromane-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its unique structural framework, featuring a chromane ring system fused with a carboxylic acid functional group, makes it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in drug discovery.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, characterization, and application in synthetic chemistry.
Physical Properties
This compound is a white solid at room temperature.[2][3] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.18 g/mol | [4] |
| Melting Point | 99 °C | [2][4] |
| Boiling Point | 356.1 ± 31.0 °C (Predicted) | [2][4] |
| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | White Solid | [2][3] |
Chemical Properties
The chemical behavior of this compound is dictated by its carboxylic acid group and the chromane core.
| Property | Value | Reference |
| pKa | 3.09 ± 0.20 (Predicted) | [2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][4] |
| Storage | Sealed in dry, Room Temperature | [2][4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
¹H NMR (DMSO-d6, 300 MHz) δ (ppm): [4][5]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.96 | br s | 1H | -COOH |
| 7.03 | m | 2H | Aromatic CH |
| 6.78 | m | 2H | Aromatic CH |
| 4.74 | dd, J = 6.4, 3.9 Hz | 1H | CH-COOH |
| 2.73 | m | 1H | -CH₂- |
| 2.63 | m | 1H | -CH₂- |
| 2.03 | m | 2H | -CH₂- |
Infrared (IR) Spectroscopy
-
O-H stretch: A very broad absorption in the range of 2500-3300 cm⁻¹.
-
C=O stretch: An absorption between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.
Mass Spectrometry
Mass spectrometry data for this compound derivatives have been reported, indicating that fragmentation patterns can be complex and may involve rearrangements.[7][8][9] The exact mass of this compound is 178.062994 g/mol .
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A general procedure involves the hydrogenation of a 4-benzopyrone-2-carboxylic acid precursor.
Synthesis of (±)-Chromane-2-carboxylic acid
This protocol details the synthesis from a 4-benzopyrone-2-carboxylic acid derivative.[4][5]
Materials:
-
4-Benzopyrone-2-carboxylic acid derivative
-
Palladium on activated charcoal (Pd 10%)
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
A mixture of the starting 4-benzopyrone-2-carboxylic acid (20.0 g, 105 mmol) and 10% palladium on activated charcoal (2.0 g) in acetic acid (200 mL) is placed in a Parr hydrogenation apparatus.
-
The mixture is subjected to a hydrogen pressure of 60 psig and reacted for 22.5 hours.
-
After the reaction, the mixture is removed from the hydrogen atmosphere and filtered through a pad of diatomaceous earth.
-
The diatomaceous earth pad is washed with ethyl acetate (800 mL), and the filtrates are combined and concentrated to yield a brown oil.
-
The oil is dissolved in ethyl acetate (500 mL) and extracted with saturated aqueous NaHCO₃ (4 x 125 mL).
-
The aqueous phase is acidified to a pH of 2 with concentrated hydrochloric acid and then extracted with ethyl acetate (4 x 100 mL).
-
The organic phases are combined, washed with a saturated aqueous sodium chloride solution (100 mL), and dried over anhydrous magnesium sulfate.
-
The solvent is concentrated to yield a colorless solid product.
Expected Yield: 18.0 g (96%)
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various therapeutic agents. They are notably used in the preparation of:
-
4-quinazolinones as Rho kinase inhibitors , which have potential applications in treating glaucoma, hypertension, and spinal cord injuries.[4][5]
-
Chromanyl-benzamidazoles , which exhibit anti-bacterial properties.[4][5]
The chromane scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer and antioxidant effects.[10][11]
Logical Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound from a 4-benzopyrone precursor.
Caption: Workflow for the synthesis of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. 51939-71-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. This compound CAS#: 51939-71-0 [m.chemicalbook.com]
- 5. This compound | 51939-71-0 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemdata.nist.gov [chemdata.nist.gov]
- 8. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chromane-2-carboxylic Acid: Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromane-2-carboxylic acid is a heterocyclic organic compound featuring a chromane core with a carboxylic acid substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry due to the stereogenic center at the C2 position, leading to (R) and (S) enantiomers that can exhibit distinct biological activities. While the unsubstituted parent compound is a valuable building block, its derivatives have emerged as potent modulators of key cellular signaling pathways. Notably, specific derivatives of (R)-chromane-2-carboxylic acid have been identified as powerful dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), which are critical regulators of lipid and glucose metabolism. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological importance of this compound and its derivatives, with a focus on their role as PPAR agonists.
Structure and Stereochemistry
The fundamental structure of this compound consists of a dihydropyran ring fused to a benzene ring. The carbon atom at the 2-position of the dihydropyran ring is a chiral center, giving rise to two enantiomers: (R)-chromane-2-carboxylic acid and (S)-chromane-2-carboxylic acid.
The stereochemistry at the C2 position is a crucial determinant of the biological activity of this compound derivatives. The absolute configuration influences the molecule's three-dimensional shape, which in turn dictates its binding affinity and efficacy at biological targets. For instance, in a series of derivatives designed as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the (R)-enantiomer was found to be significantly more active.[1]
The relationship between the C2 stereochemistry and the specific optical rotation (SOR) is linked to the helicity of the dihydropyran ring. Chromane-2-carboxylic acids and their esters with P-helicity (a right-handed screw sense) tend to show positive SOR values.[2]
Physicochemical Properties
The physicochemical properties of racemic this compound are summarized in the table below. Data for individual enantiomers are not extensively reported in publicly available literature, as the focus has largely been on the racemic mixture or specific, more complex derivatives.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Melting Point | 99 °C |
| Boiling Point | 356.1 ± 31.0 °C (Predicted) |
| Density | 1.276 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.09 ± 0.20 (Predicted) |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
| Storage Temperature | Room Temperature (Sealed in a dry environment) |
Synthesis and Enantiomeric Resolution
The synthesis of this compound and the separation of its enantiomers are critical steps in the development of chiral drugs based on this scaffold.
Synthesis of Racemic this compound
A common method for synthesizing racemic this compound is through the catalytic hydrogenation of a chromone-2-carboxylic acid precursor. This process reduces the double bond in the pyrone ring to yield the chromane structure.
-
Reaction Setup: In a high-pressure autoclave, combine chromone-2-carboxylic acid (1 equivalent), 10% Palladium on activated charcoal (Pd/C) (0.1 equivalents by weight), and glacial acetic acid as the solvent.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas three times. Replace the nitrogen atmosphere with hydrogen gas and pressurize the reactor to 60 psig. Heat the mixture to 70-80°C.
-
Reaction Monitoring: Maintain the hydrogen pressure and temperature. The reaction is complete when hydrogen uptake ceases. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Isolation: Wash the diatomaceous earth pad with ethyl acetate and combine the filtrates. Concentrate the combined filtrates under reduced pressure to yield a crude oil.
-
Purification: Dissolve the oil in ethyl acetate and extract with a saturated aqueous solution of sodium bicarbonate. Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 2. Extract the acidified aqueous phase with ethyl acetate. Combine the organic phases, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the solid product.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is most effectively achieved through enzymatic kinetic resolution of a corresponding ester derivative, such as ethyl or methyl chroman-2-carboxylate. This method utilizes the stereoselectivity of enzymes, typically esterases, to preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester enantiomer.
This protocol is adapted from a method developed for 6-fluoro-chroman-2-carboxylic acid and is applicable to the unsubstituted analogue.[3] It employs two different esterases, EstS and EstR, which selectively hydrolyze the (S) and (R) esters, respectively.[3]
-
System Setup: The resolution is performed in a biphasic system consisting of an aqueous buffer and an organic solvent (e.g., toluene) containing the racemic methyl chroman-2-carboxylate. The esterases are used as immobilized whole cells for ease of recovery.
-
First Resolution (S-enantiomer):
-
The organic phase containing the racemic ester is mixed with an aqueous phase containing immobilized EstS cells.
-
The reaction proceeds, leading to the selective hydrolysis of the (S)-methyl chroman-2-carboxylate to (S)-chromane-2-carboxylic acid, which partitions into the aqueous phase.
-
After the reaction reaches approximately 50% conversion, the phases are separated. The aqueous phase containing the (S)-acid is collected. The organic phase, now enriched with the (R)-ester, is retained.
-
-
Second Resolution (R-enantiomer):
-
The retained organic phase is washed and combined with a fresh aqueous phase containing immobilized EstR cells.
-
EstR selectively hydrolyzes the remaining (R)-methyl chroman-2-carboxylate to (R)-chromane-2-carboxylic acid.
-
Upon completion, the phases are separated to recover the (R)-acid from the aqueous layer.
-
-
Product Isolation: The optically pure (S)- and (R)-chromane-2-carboxylic acids are isolated from their respective aqueous phases by acidification followed by extraction with an organic solvent.
Biological Activity and Signaling Pathways
While data on the biological activity of the unsubstituted parent enantiomers of this compound is limited, specific derivatives have been shown to be highly potent and selective modulators of important biological targets. A significant area of research has focused on the development of (2R)-chromane-2-carboxylic acid derivatives as dual agonists for PPARα and PPARγ.[1]
PPARα/γ Dual Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[4] They play crucial roles in regulating lipid and glucose metabolism.[4]
-
PPARα: Primarily expressed in the liver, heart, and skeletal muscle, it is a key regulator of fatty acid catabolism. Activation of PPARα leads to a reduction in triglyceride levels.[5]
-
PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is critical for insulin sensitivity.[4]
Dual agonists that activate both PPARα and PPARγ are of great interest for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia, as they can simultaneously address hyperglycemia and abnormal lipid profiles.
A series of (2R)-2-ethylthis compound derivatives have been synthesized and identified as potent and selective PPARα/γ dual agonists.[1] For example, (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylthis compound was shown to have significant antihyperglycemic and hypolipidemic activities in animal models.[1]
Mechanism of Action: PPAR Signaling Pathway
The activation of the PPAR signaling pathway by a this compound derivative follows a well-established mechanism for nuclear receptors.
Caption: PPAR signaling pathway activated by a this compound derivative.
Pathway Description:
-
Ligand Binding: The lipophilic this compound derivative enters the cell and translocates to the nucleus.
-
Heterodimerization: Inside the nucleus, the ligand binds to the ligand-binding domain of a PPAR (either α or γ). This binding event induces a conformational change in the PPAR protein.
-
RXR Association: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Coactivator Recruitment: The conformational change in the PPAR-RXR heterodimer facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins (such as PGC-1α and SRC-1).[3]
-
DNA Binding: The complete, active transcriptional complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), which are located in the promoter regions of target genes.
-
Gene Transcription: The binding of the complex to the PPRE initiates the transcription of target genes involved in lipid and glucose metabolism. This leads to the synthesis of mRNA, which is then translated into proteins that carry out these metabolic functions.
-
Metabolic Effects: The newly synthesized proteins lead to the desired therapeutic outcomes, such as increased fatty acid oxidation, enhanced glucose uptake by cells, and a reduction in circulating triglyceride levels.
Conclusion
This compound represents a privileged chiral scaffold in medicinal chemistry. Its true potential is realized in its derivatives, particularly the (R)-enantiomers, which have been developed into potent dual agonists of PPARα and PPARγ. The detailed understanding of its structure, stereochemistry, and the molecular pathways it modulates is essential for the rational design of novel therapeutics for metabolic diseases. The synthetic and resolution protocols outlined in this guide provide a framework for accessing the enantiomerically pure forms of this important molecule, paving the way for further research and development in this promising area of drug discovery.
References
- 1. (2R)-2-ethylchromane-2-carboxylic acids: discovery of novel PPARalpha/gamma dual agonists as antihyperglycemic and hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
The Chromane Scaffold: A Privileged Core in Medicinal Chemistry with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chromane scaffold, a heterocyclic motif consisting of a benzene ring fused to a dihydropyran ring, stands as a "privileged structure" in the field of medicinal chemistry. Its prevalence in a vast array of natural products, particularly flavonoids, and its synthetic tractability have made it a cornerstone for the development of novel therapeutic agents. The structural versatility of the chromane core allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of the chromane scaffold, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative data on the bioactivity of various derivatives, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for professionals in drug discovery and development.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Chromane derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines.
Quantitative Anticancer Activity Data
The anticancer efficacy of chromane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Lower values are indicative of higher potency.
| Compound ID/Name | Cancer Cell Line | Cancer Type | Activity (µM) | Reference |
| Compound 6i (a chroman derivative) | MCF-7 | Breast | GI50: 34.7 | |
| Chromone-2-carboxamide 15 | MDA-MB-231 | Triple-negative breast | GI50: 14.8 | |
| Chromone-2-carboxamide 17 | MDA-MB-231 | Triple-negative breast | GI50: 17.1 | |
| Chroman carboxamide analog 5k | MCF-7 | Breast | GI50: 40.9 | |
| Chroman carboxamide analog 5l | MCF-7 | Breast | GI50: 41.1 | |
| HHC (a chroman derivative) | A2058 | Melanoma | IC50: 0.34 | |
| HHC (a chroman derivative) | MM200 | Melanoma | IC50: 0.66 | |
| Epiremisporine F (1 ) | HT-29 | Colon | IC50: 44.77 | [3] |
| Epiremisporine G (2 ) | HT-29 | Colon | IC50: 35.05 | [3] |
| Epiremisporine H (3 ) | HT-29 | Colon | IC50: 21.17 | [3] |
| Epiremisporine F (1 ) | A549 | Lung | IC50: 77.05 | [3] |
| Epiremisporine G (2 ) | A549 | Lung | IC50: 52.30 | [3] |
| Epiremisporine H (3 ) | A549 | Lung | IC50: 31.43 | [3] |
| Spirocyclic chroman derivative B16 | 22Rv1 | Prostate | IC50: 0.096 | [4] |
| Brominated-Ormeloxifene (Br-ORM) | CaSki | Cervical | IC50: 15-20 | [5] |
| Brominated-Ormeloxifene (Br-ORM) | SiHa | Cervical | IC50: 15-20 | [5] |
Signaling Pathways in Anticancer Activity
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several chromane derivatives have been found to exert their anticancer effects by inhibiting components of this pathway.
Experimental Protocols for Anticancer Activity
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chromane derivatives and incubate for a further 48 to 72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Chromane derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and signaling pathways involved in the inflammatory response.[6]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of chromane derivatives is often assessed by their ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
| Compound ID/Name | Assay | Cell Line/Model | Activity (IC50 in µM) | Reference |
| Compound 14 | TNF-α-induced ICAM-1 expression | Human Endothelial Cells | Most potent in series | [6] |
| Epiremisporine G (2 ) | fMLP-induced superoxide generation | Human Neutrophils | 31.68 | [3] |
| Epiremisporine H (3 ) | fMLP-induced superoxide generation | Human Neutrophils | 33.52 | [3] |
| 2-phenyl-4H-chromen-4-one 8 | LPS-induced NO production | RAW264.7 | Strong inhibitory activity | |
| Chromone analog 8a | TNF-α induced ICAM-1 expression | Human Endothelial Cells | Potent inhibition | |
| Pyrazole ester derivative 15c | TNF-α inhibition | RAW264.7 | 0.77 | [7] |
| Pyrazole ester derivative 15d | TNF-α inhibition | RAW264.7 | 1.20 | [7] |
| Pyrazole ester derivative 19d | TNF-α inhibition | RAW264.7 | 0.85 | [7] |
| Coumarin derivative 14b | LPS-induced inflammation | Macrophages | EC50: 5.32 | [4] |
Signaling Pathways in Anti-inflammatory Activity
The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in initiating the innate immune response to bacterial lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines. Chromane derivatives can interfere with this pathway, thereby reducing the inflammatory response.
Experimental Protocols for Anti-inflammatory Activity
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by activated macrophages.
Workflow:
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the chromane derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Chromane derivatives, particularly those with phenolic hydroxyl groups, are effective antioxidants.
Quantitative Antioxidant Activity Data
The antioxidant capacity of chromane derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with lower IC50 values indicating stronger antioxidant activity.
| Compound ID/Name | Assay | Activity (IC50 in µg/mL) | Reference |
| 4-hydroxycoumarin derivative 2b | DPPH | Comparable to BHT | [8] |
| 4-hydroxycoumarin derivative 6b | DPPH | Comparable to BHT | [8] |
| 4-hydroxycoumarin derivative 2c | DPPH | Comparable to BHT | [8] |
| 4-hydroxycoumarin derivative 4c | DPPH | Comparable to BHT | [8] |
| Ascorbic Acid (Standard) | DPPH | 24.17 (30 min) | [8] |
| BHT (Standard) | DPPH | 8.62 (30 min) | [8] |
Experimental Protocol for Antioxidant Activity
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Detailed Protocol:
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare serial dilutions of the chromane derivatives.
-
Reaction: Add the chromane derivative solutions to the DPPH solution and mix.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Antimicrobial Activity: A Weapon Against Pathogens
The rise of antimicrobial resistance is a major global health threat. Chromane derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of chromane derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID/Name | Microorganism | Activity (MIC in µg/mL) | Reference |
| Chroman-4-one derivative 1 | Staphylococcus epidermidis | 64-1024 | [6] |
| Chroman-4-one derivative 2 | Pseudomonas aeruginosa | 64-1024 | [6] |
| Chroman-4-one derivative 3 | Salmonella enteritidis | 64-1024 | [6] |
| Chroman-4-one derivative 8 | Candida albicans | 64-1024 | [6] |
| Chroman-4-one derivative 12 | Candida tropicalis | 64-1024 | [6] |
| Homoisoflavonoid derivative 20 | Nakaseomyces glabratus | 64-1024 | [6] |
| Homoisoflavonoid derivative 21 | Aspergillus flavus | 64-1024 | [6] |
| Homoisoflavonoid derivative 22 | Penicillium citrinum | 64-1024 | [6] |
| Chroman carboxamide derivative 4a | Gram-negative bacteria | 12.5-100 | [9] |
| Chroman carboxamide derivative 4b | Gram-negative bacteria | 12.5-100 | [9] |
| Chroman-4-one ester derivative 8a | Candida albicans | 0.98 | [10] |
| Chroman-4-one ester derivative 8a | Aspergillus niger | 3.90 | [10] |
| Chroman-4-one ester derivative 8a | Aspergillus flavus | 3.90 | [10] |
Experimental Protocol for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the chromane derivative in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the chromane derivative at which there is no visible growth of the microorganism.
Chromane-Based Drugs in Clinical Use and Trials
The therapeutic potential of the chromane scaffold is underscored by the number of approved drugs and clinical trial candidates that incorporate this core structure.
| Drug Name | Brand Name(s) | Therapeutic Area | Key Biological Activity |
| Ormeloxifene (Centchroman) | Saheli, Chhaya, Sevista | Contraception, Dysfunctional Uterine Bleeding | Selective Estrogen Receptor Modulator (SERM)[3][6] |
| Troglitazone | Rezulin | Type 2 Diabetes | PPARγ agonist, anti-inflammatory[5][11] |
| Nebivolol | Bystolic, Nebilet | Hypertension, Heart Failure | β1-adrenergic receptor antagonist, vasodilator (NO-potentiating)[8][10] |
Ormeloxifene , also known as Centchroman, is a non-steroidal oral contraceptive that acts as a selective estrogen receptor modulator (SERM).[3][6] It exhibits anti-estrogenic effects on the uterus and breasts, preventing implantation of a fertilized egg.[6] It has been in clinical use in India for decades and has also been investigated for its potential in treating breast cancer.[3][12]
Troglitazone was the first thiazolidinedione antidiabetic drug and functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, enhancing insulin sensitivity.[5][11][13] It also possesses anti-inflammatory properties.[5] However, it was withdrawn from the market due to concerns about hepatotoxicity.[5][13]
Nebivolol is a third-generation beta-blocker used to treat hypertension.[8] It is unique in its class due to its vasodilatory action, which is mediated by the potentiation of nitric oxide (NO) release, in addition to its selective β1-adrenergic receptor blockade.[8][10][14]
Conclusion
The chromane scaffold represents a highly versatile and pharmacologically significant platform in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The ability of these compounds to modulate key signaling pathways, such as PI3K/Akt/mTOR and TLR4/MAPK, highlights their potential for the development of targeted therapies. The clinical success of drugs like Ormeloxifene and Nebivolol further validates the therapeutic utility of the chromane core. As our understanding of the structure-activity relationships and mechanisms of action of chromane-based compounds continues to expand, this privileged scaffold will undoubtedly remain a fertile ground for the discovery and development of novel and effective therapeutic agents to address a wide range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. novamedline.com [novamedline.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
The Chromane-2-Carboxylic Acid Core: A Guide to Its Natural Sources, Analogues, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold is a privileged heterocyclic motif found in a diverse array of natural products and pharmacologically active compounds. The presence of a carboxylic acid at the 2-position, forming chromane-2-carboxylic acid, imparts unique chemical properties that are leveraged in both natural systems and synthetic drug design. This technical guide provides an in-depth exploration of the natural sources of this compound and its analogues, details on their isolation, and an overview of their engagement with key biological signaling pathways. All quantitative data is summarized for comparative analysis, and experimental methodologies are provided for key cited procedures.
Natural Sources and Analogues of this compound
While the parent compound, this compound, has not been definitively identified from natural sources in the available literature, a variety of its analogues are found in both the plant and fungal kingdoms. These natural derivatives often feature additional substitutions on the chromane ring, leading to a wide range of biological activities.
One of the most well-documented natural analogues is 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid , commonly known as Trolox . This water-soluble analogue of vitamin E is a potent antioxidant.[1][2][3] Another class of related natural products includes chromone carboxylic acids, which have been isolated from fungi.[4]
Below is a summary of notable natural analogues and their sources:
| Compound Name | Natural Source | Organism Type | Reference(s) |
| 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) | Spondias pinnata | Plant | [5][6] |
| 5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid | Aspergillus sp. | Fungus | [4] |
| Macrocidin A (a polycyclic tetramic acid macrolactam with a chromane-like moiety) | Phoma macrostoma | Fungus | [7] |
Experimental Protocols
Extraction of Antioxidant Compounds (including Trolox) from Spondias pinnata Bark
This protocol describes a general method for extracting antioxidant compounds, including 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), from the stem bark of Spondias pinnata.[8][9]
Materials and Equipment:
-
Dried stem bark of Spondias pinnata
-
Methanol (70% in water)
-
Magnetic stirrer
-
Centrifuge
-
Rotary evaporator
-
Lyophilizer
-
-20°C storage
Procedure:
-
Preparation of Plant Material: Dry the stem bark of Spondias pinnata at room temperature for 7 days and then grind it into a fine powder.
-
Extraction:
-
Mix 100 g of the powdered bark with 500 ml of 70% methanol-water.
-
Stir the mixture using a magnetic stirrer for 15 hours.
-
Centrifuge the mixture at 2850 x g to pellet the solid material.
-
Decant and collect the supernatant.
-
Resuspend the pellet in an additional 500 ml of 70% methanol-water and repeat the extraction process.
-
-
Concentration:
-
Combine the supernatants from both extraction steps in a round bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
-
Lyophilization and Storage:
Biosynthesis of this compound and its Analogues
The biosynthetic pathways for many this compound analogues are not yet fully elucidated. For Trolox, it is hypothesized to be derived from the shikimate pathway, which produces aromatic amino acids that can serve as precursors for the chromane ring, and the methylerythritol phosphate (MEP) pathway, providing the isoprenoid-derived side chain. However, the specific enzymes and intermediate steps are still under investigation.
The biosynthesis of chromone derivatives in fungi is generally understood to originate from polyketide pathways.[4] Fungal polyketide synthases (PKSs) catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final chromone structure.
Interaction with Signaling Pathways
Chromane derivatives have been shown to modulate several key signaling pathways implicated in inflammation and cancer, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] Natural compounds are known to exert their biological effects by interacting with specific components of these cascades.[10][12]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response.[13][14][15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15][16] Some chromane derivatives have been observed to inhibit NF-κB activation.[10]
References
- 1. 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | 53188-07-1 | FH45495 [biosynth.com]
- 2. 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | C14H18O4 | CID 6541354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid | 53188-07-1 | TCI AMERICA [tcichemicals.com]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and free radical scavenging activity of Spondias pinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Agents: Fungal Macrocidins and Synthetic Analogues with Herbicidal and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Spectroscopic data interpretation for Chromane-2-carboxylic acid (1H NMR, 13C NMR, IR).
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for Chromane-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectra. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.
Introduction
This compound belongs to the chromane class of heterocyclic compounds, which are prevalent in a variety of biologically active molecules. Understanding the spectroscopic characteristics of this core structure is fundamental for the identification, characterization, and quality control of its derivatives in a research and development setting. This guide presents a predictive interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, based on established principles of spectroscopic analysis and data from analogous structures, due to the limited availability of published experimental spectra for this specific compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic chemical shift and frequency ranges.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.1-7.2 | Multiplet | 1H | Ar-H |
| ~6.8-7.0 | Multiplet | 3H | Ar-H |
| ~4.8-4.9 | Doublet of Doublets | 1H | H-2 |
| ~4.2-4.4 | Multiplet | 2H | H-4 |
| ~2.8-3.0 | Multiplet | 2H | H-3 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Provisional Assignment |
| ~175-180 | C=O (Carboxylic Acid) |
| ~155 | C-8a |
| ~130 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~121 | Aromatic C-H |
| ~120 | C-4a |
| ~117 | Aromatic C-H |
| ~75 | C-2 |
| ~65 | C-4 |
| ~24 | C-3 |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid)[1][2] |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid)[1][2] |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |
| ~1210-1320 | Strong | C-O stretch (Carboxylic Acid)[1] |
| ~1230 | Strong | C-O-C stretch (Aryl ether) |
Spectroscopic Interpretation
¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, heterocyclic, and carboxylic acid protons. The most downfield signal, appearing as a broad singlet in the 10-12 ppm region, is characteristic of the acidic proton of the carboxylic acid group.[3] The aromatic protons on the benzene ring are predicted to appear as a complex of multiplets between 6.8 and 7.2 ppm.
The proton at the C-2 position, being adjacent to both the oxygen atom and the carboxylic acid group, is expected to be deshielded and appear as a doublet of doublets around 4.8-4.9 ppm. The protons at the C-4 position, benzylic and adjacent to the ether oxygen, are predicted to resonate as a multiplet in the range of 4.2-4.4 ppm. The diastereotopic protons at the C-3 position will likely appear as a multiplet between 2.8 and 3.0 ppm.
¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by the downfield signal of the carbonyl carbon of the carboxylic acid, expected in the 175-180 ppm region.[3] The aromatic carbons will generate a series of signals between 117 and 155 ppm. The carbon C-2, attached to both an oxygen and the carboxyl group, is predicted to have a chemical shift around 75 ppm. The benzylic carbon C-4 is expected around 65 ppm, while the C-3 carbon should appear further upfield at approximately 24 ppm.
IR Spectrum
The infrared spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid functional group. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1][2] A strong, sharp absorption is expected between 1700 and 1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.[1][2] Furthermore, a strong C-O stretching vibration should be observable in the 1210-1320 cm⁻¹ range.[1] The presence of the aromatic ring will be confirmed by C=C stretching absorptions around 1600 and 1480 cm⁻¹. The aryl ether linkage will likely show a strong C-O-C stretching band around 1230 cm⁻¹.
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
For chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used.
Instrumentation and Data Acquisition:
-
NMR spectra are commonly recorded on spectrometers with field strengths of 300, 400, or 500 MHz.
-
For ¹H NMR, the spectral width is set to cover a range of approximately 0-12 ppm.
-
For ¹³C NMR, a wider spectral width of about 0-220 ppm is utilized. Proton decoupling is typically applied to simplify the spectrum by removing C-H coupling.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty ATR crystal is collected first for subtraction.
-
The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The resulting spectrum is usually presented in terms of transmittance or absorbance.
Logical Workflow for Spectroscopic Interpretation
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data for an organic molecule like this compound.
Caption: Logical workflow for the interpretation of spectroscopic data.
References
In-Depth Technical Guide to the Mechanisms of Action for Chromane-2-Carboxylic Acid Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of chromane-2-carboxylic acid derivatives in biological systems. This class of compounds, characterized by a chromane core with a carboxylic acid group at the second position, encompasses a diverse range of molecules with significant therapeutic potential. This guide will delve into their well-established role as insulin sensitizers, as well as their emerging applications in oncology, neuroprotection, and as antioxidants, providing detailed signaling pathways, quantitative data, and experimental protocols to support further research and development.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: The Thiazolidinedione Story
A prominent subclass of this compound derivatives is the thiazolidinediones (TZDs), which includes compounds like troglitazone and rosiglitazone. The primary mechanism of action for TZDs is their function as selective agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism.
Upon entering the cell, TZDs bind to and activate PPARγ. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway:
Key downstream effects of PPARγ activation by TZDs include:
-
Improved Insulin Sensitivity: TZDs enhance the sensitivity of peripheral tissues, such as adipose tissue, skeletal muscle, and the liver, to insulin[1][2][3].
-
Regulation of Glucose and Lipid Metabolism: Activation of PPARγ alters the transcription of genes involved in glucose and lipid metabolism, leading to increased glucose uptake and utilization, and reduced hepatic glucose production[1][2][4].
-
Adipocyte Differentiation: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which can store free fatty acids, thereby reducing their circulating levels[2].
-
Anti-inflammatory Effects: TZDs have been shown to exert anti-inflammatory effects, in part through the transrepression of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB)[5][6][7].
Anticancer Activity: Induction of Apoptosis
Several this compound derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. A primary mechanism underlying this effect is the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic pathway, which involves the mitochondria and is regulated by the Bcl-2 family of proteins and the activation of caspases.
Signaling Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. bowdish.ca [bowdish.ca]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. 2.6. Phospho-CREB (pCREB) assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and nuclear factor-kappaB inhibitory activities of 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chromane-2-Carboxylic Acid Scaffold: A Promising Framework for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of Novel Chromane-2-Carboxylic Acid Derivatives.
The this compound core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure has been identified as a key pharmacophore in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological properties including anticancer, antiepileptic, and enzyme-inhibitory activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel this compound derivatives, with a focus on data-driven insights, detailed experimental protocols, and the elucidation of underlying biological pathways.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound scaffold and its derivatives can be achieved through various methodologies, including conventional heating, microwave-assisted synthesis, and solid-phase synthesis. The choice of method often depends on the desired scale, efficiency, and the specific substitutions on the chromane ring.
Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids
A rapid and efficient method for the synthesis of 4-oxo-4H-chromene-2-carboxylic acids involves a microwave-assisted process. This approach significantly reduces reaction times and can improve yields compared to conventional heating methods.[1] A general procedure involves the reaction of a substituted 2'-hydroxyacetophenone with an oxalate ester in the presence of a base, followed by an acid-mediated cyclization and hydrolysis.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid
-
Reaction Setup: In a microwave vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL).
-
Base and Reagent Addition: Add sodium ethoxide (EtONa) as a base and ethyl oxalate.
-
Microwave Irradiation (Step 1): Heat the reaction mixture to 120°C for 20 minutes using microwave irradiation.
-
Acidification and Cyclization (Step 2): Add a solution of hydrochloric acid (HCl, 6 M, 3 mL) to the reaction mixture.
-
Microwave Irradiation (Step 2): Heat the mixture again to 120°C for 40 minutes under microwave irradiation.
-
Work-up: Decant the reaction mixture into water (50 mL). The resulting solid is filtered, washed with water, and then dichloromethane to yield the final product.
This optimized protocol has been shown to produce 6-bromochromone-2-carboxylic acid with a yield of 87%.[1] The versatility of this method allows for the synthesis of various substituted chromone-2-carboxylic acids with yields ranging from 54% to 93%.[1]
Solid-Phase Synthesis of Chroman-2-Carboxylate Derivatives
Solid-phase synthesis offers a streamlined approach for generating libraries of chroman-2-carboxylate derivatives, which is particularly advantageous for structure-activity relationship (SAR) studies. The general strategy involves immobilizing a salicylaldehyde derivative onto a solid support, followed by on-resin chroman ring formation and subsequent cleavage of the final product.
Experimental Protocol: Solid-Phase Synthesis
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM).
-
Immobilization: React the swollen resin with a desired salicylaldehyde (e.g., 5-bromosalicylaldehyde) in the presence of diisopropylethylamine (DIPEA). Cap any unreacted sites using a solution of DCM/MeOH/DIPEA.
-
On-Resin Chroman Ring Formation:
-
Swell the salicylaldehyde-functionalized resin in anhydrous tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of a Michael donor (e.g., dimethyl malonate) and a base (e.g., sodium hydride) in anhydrous THF.
-
Add the activated Michael donor solution to the resin suspension and agitate.
-
Induce intramolecular cyclization by heating the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
-
Cleavage: Cleave the final chroman-2-carboxylate derivative from the resin using a cleavage cocktail, such as trifluoroacetic acid (TFA) in DCM.
-
Purification: Purify the crude product using standard techniques like flash chromatography or preparative HPLC.
This solid-phase approach simplifies purification and allows for the efficient generation of diverse chromane derivatives for biological screening.
Biological Activities and Structure-Activity Relationships
This compound derivatives have been shown to exhibit a range of biological activities, with their efficacy being highly dependent on the substitution patterns on the chromane core and modifications of the carboxylic acid moiety.
Anticancer Activity
Several studies have highlighted the potential of chromane derivatives as anticancer agents. For instance, a series of chroman derivatives were synthesized and evaluated for their inhibitory effects on the growth of the human breast cancer cell line MCF-7. One particular compound, 6i , demonstrated a promising GI50 (the concentration required for 50% inhibition of cell growth) of 34.7 µM.[2]
Another study focused on the design and synthesis of chroman derivatives as non-selective acetyl-CoA carboxylase (ACC) inhibitors.[3] ACCs are crucial enzymes in fatty acid synthesis, a pathway often upregulated in cancer cells. The compound 4s from this series showed potent inhibitory activity against both ACC1 and ACC2, with IC50 values of 98.06 nM and 29.43 nM, respectively.[3] Furthermore, compound 4s exhibited significant anti-proliferation activity against several cancer cell lines, including A549 (lung cancer), H1975 (lung cancer), HCT116 (colon cancer), and H7901 (gastric cancer), with IC50 values of 0.578 µM, 1.005 µM, 0.680 µM, and 1.406 µM, respectively.[3]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Target/Cell Line | Activity | Reference |
| 6i | MCF-7 (Breast Cancer) | GI50 = 34.7 µM | [2] |
| 4s | ACC1 (enzyme) | IC50 = 98.06 nM | [3] |
| 4s | ACC2 (enzyme) | IC50 = 29.43 nM | [3] |
| 4s | A549 (Lung Cancer) | IC50 = 0.578 µM | [3] |
| 4s | H1975 (Lung Cancer) | IC50 = 1.005 µM | [3] |
| 4s | HCT116 (Colon Cancer) | IC50 = 0.680 µM | [3] |
| 4s | H7901 (Gastric Cancer) | IC50 = 1.406 µM | [3] |
Enzyme Inhibition
Beyond their anticancer properties, this compound derivatives have been investigated as inhibitors of various enzymes implicated in disease.
A series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides were synthesized and evaluated for their ability to inhibit nuclear factor-kappaB (NF-κB) activation. Compounds with -CH3, -CF3, or -Cl substituents on the phenylamide ring were found to be potent inhibitors, with IC50 values ranging from 6.0 to 60.2 µM.[4] The most active compound, 2n , which contained a 4-Cl substituent, was four times more potent than the reference compound KL-1156.[4]
Another study focused on the development of chromone and chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in neurodegenerative diseases. The most potent inhibitors were substituted at the 2-, 6-, and 8-positions, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable for high potency.
Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives
| Compound Class | Target Enzyme | Key Structural Features for Activity | IC50 Range | Reference |
| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides | NF-κB | -CH3, -CF3, or -Cl substituents on the phenylamide ring | 6.0 - 60.2 µM | [4] |
| Chromone/chroman-4-one derivatives | SIRT2 | Substitution at 2-, 6-, and 8-positions; larger, electron-withdrawing groups at 6- and 8-positions | Low micromolar |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.
Acetyl-CoA Carboxylase (ACC) Inhibition Pathway
The inhibition of ACC by compounds like 4s disrupts the synthesis of fatty acids, a critical metabolic pathway for cancer cell proliferation and survival. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis. The activity of ACC is regulated by the AMP-activated protein kinase (AMPK) signaling pathway. Under conditions of energy stress, AMPK is activated and phosphorylates ACC, leading to its inhibition. This halts the energy-consuming process of fatty acid synthesis and promotes the energy-generating process of fatty acid oxidation. By directly inhibiting ACC, chromane derivatives can mimic this effect, leading to a reduction in lipid synthesis and ultimately inducing cancer cell apoptosis.
Caption: ACC Inhibition Pathway by Chromane Derivatives.
Sirtuin 2 (SIRT2) Modulation Pathway
SIRT2 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including metabolism and cell cycle regulation. In the context of cancer, SIRT2 has been shown to promote cell stemness and activate the MEK/ERK signaling pathway, while reducing chemosensitivity.[5] Chromane-based SIRT2 inhibitors can potentially reverse these effects. By inhibiting SIRT2, these compounds may lead to the de-regulation of downstream targets, disrupting pro-survival signaling cascades like the MEK/ERK pathway and sensitizing cancer cells to chemotherapy.
Caption: SIRT2 Modulation by Chromane-based Inhibitors.
Experimental Workflows
A logical workflow is essential for the efficient discovery and development of novel this compound derivatives.
Caption: Drug Discovery Workflow for Chromane Derivatives.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse chemical libraries, which, when coupled with robust biological screening and detailed SAR studies, can lead to the identification of potent and selective modulators of various biological targets. The insights into the underlying signaling pathways, such as those involving ACC and SIRT2, provide a rational basis for the design of next-generation chromane-based drugs with improved efficacy and safety profiles. Further exploration of this promising scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
The Chroman Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of chroman-based compounds, offering a comprehensive resource for researchers and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate the rational design of novel therapeutics harnessing the potential of the chroman core.
Anticancer Activity: Targeting SIRT2 and Beyond
Chroman derivatives have demonstrated significant potential as anticancer agents, with a notable mechanism of action being the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis.
Quantitative Structure-Activity Relationship Data
The anticancer activity of chroman-based compounds is profoundly influenced by the substitution pattern on the chroman ring. The following table summarizes the in vitro cytotoxic and SIRT2 inhibitory activities of a selection of chroman-4-one derivatives.
| Compound ID | R1 (Position 6) | R2 (Position 8) | R3 (at C2) | Cell Line | IC50 (µM) | SIRT2 Inhibition IC50 (µM) | Reference |
| 1a | -H | -H | -H | MCF-7 | 45.2 | >200 | [1] |
| 1b | -Cl | -H | -H | MCF-7 | 28.7 | - | [1] |
| 1c | -OCH3 | -H | -H | MCF-7 | 35.1 | - | [1] |
| 1d | -H | -H | Phenyl | MCF-7 | 15.8 | - | [1] |
| 2a | -Cl | -Br | n-pentyl | - | - | 4.5 | |
| 2b | -Br | -Br | n-pentyl | - | - | 1.5 | |
| 2c | -Cl | -Br | n-propyl | - | - | 10.6 | |
| 2d | -Cl | -Br | iso-propyl | - | - | >50 |
Data for compounds 2a-2d is for SIRT2 inhibition.
Key SAR Insights for Anticancer Activity:
-
Substitution at C6 and C8: Electron-withdrawing groups, such as halogens (Cl, Br), at positions 6 and 8 of the chroman-4-one ring generally enhance SIRT2 inhibitory activity.
-
Substitution at C2: The nature of the substituent at the C2 position is critical. An alkyl chain of three to five carbons appears to be optimal for SIRT2 inhibition. Bulky groups or branching near the ring can diminish activity.
-
Carbonyl Group: The carbonyl group at C4 is crucial for high potency in SIRT2 inhibition.
Signaling Pathway: SIRT2 Inhibition
Chroman-based SIRT2 inhibitors function by blocking the deacetylation of key protein substrates, such as α-tubulin and the tumor suppressor p53. Inhibition of SIRT2 leads to hyperacetylation of these substrates, which can disrupt microtubule dynamics and enhance p53's pro-apoptotic activity, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Principle: This method involves a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.
Procedure:
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-alkyl-chroman-4-one.
Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT2.
Procedure:
-
Prepare a reaction mixture containing SIRT2 assay buffer, the fluorogenic acetylated peptide substrate, and NAD+.
-
Add the test chroman compound at various concentrations (a vehicle control, typically DMSO, should be included).
-
Pre-incubate the mixture for 5 minutes at room temperature.
-
Initiate the reaction by adding recombinant human SIRT2 enzyme.
-
Incubate the reaction for 1 hour at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.
-
Incubate for 45 minutes at 37°C.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity
Chroman-4-one derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties, showing activity against various pathogenic bacteria and fungi.
Quantitative Structure-Activity Relationship Data
The antimicrobial efficacy of chroman-4-ones is highly dependent on the substitution pattern on the chroman ring.
| Compound ID | R (Position 7) | Staphylococcus epidermidis MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Salmonella enteritidis MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| 3a | -OH | 64 | 128 | 128 | 64 | [2] |
| 3b | -OCH3 | 64 | 128 | 128 | 64 | [2] |
| 3c | -O(CH2)2CH3 | 256 | 512 | 512 | 128 | [2] |
| 3d | -OCH2Ph | 512 | 1024 | 1024 | 256 | [2] |
Key SAR Insights for Antimicrobial Activity:
-
Substitution at C7: A free hydroxyl or a methoxy group at position 7 is favorable for antimicrobial activity.
-
Alkoxy Chain Length: Increasing the length of the O-alkyl chain at position 7 generally leads to a decrease in antimicrobial activity.
Experimental Workflow: Antimicrobial Screening
The following diagram illustrates a typical workflow for screening the antimicrobial activity of newly synthesized chroman derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Procedure:
-
Prepare serial two-fold dilutions of the test chroman compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Neuroprotective and Anti-inflammatory Activities
Chroman derivatives have also shown promise in the areas of neuroprotection and anti-inflammation, targeting key signaling pathways involved in these complex processes.
Neuroprotective Activity: ERK-CREB Signaling
Certain chroman derivatives have been found to exert neuroprotective effects against excitotoxicity, in part through the activation of the ERK/CREB signaling pathway. This pathway is crucial for neuronal survival and plasticity.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Chroman derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the amount of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages treated with the test compounds.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the chroman compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Quantitative Data for Neuroprotective and Anti-inflammatory Activities
The following table presents data on the neuroprotective and anti-inflammatory activities of selected chroman derivatives.
| Compound ID | Assay | Cell Line | EC50/IC50 (µM) | Reference |
| BL-M | NMDA-induced excitotoxicity | Primary rat cortical cells | 16.95 (IC50) | [3] |
| Compound 5-9 | NO Production Inhibition (LPS-induced) | RAW 264.7 | 5.33 (EC50) |
Note: More comprehensive quantitative SAR data for neuroprotective and anti-inflammatory activities of a series of chroman derivatives is an active area of research.
Conclusion and Future Directions
The chroman scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The structure-activity relationships highlighted in this guide underscore the importance of substitution patterns on the chroman ring in determining potency and selectivity for various therapeutic targets. The detailed experimental protocols provide a foundation for the synthesis and evaluation of new chroman-based compounds.
Future research in this area will likely focus on:
-
Expanding the diversity of chroman libraries to explore a wider range of biological targets.
-
Utilizing computational modeling and machine learning to refine SAR models and predict the activity of novel derivatives.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical potential.
By leveraging the knowledge of the structure-activity relationships of chroman-based compounds, researchers can continue to develop innovative and effective therapies for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 3. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-6-Fluorochromane-2-carboxylic acid as a chiral building block in pharmaceuticals.
(S)-6-Fluorochromane-2-carboxylic acid is a specialized chiral building block that has become indispensable in the synthesis of a number of pharmaceuticals. Its rigid, fluorine-substituted chromane core and chiral carboxylic acid moiety make it a valuable component for creating stereospecific drugs with enhanced pharmacological profiles. This technical guide provides an in-depth overview of its synthesis, applications, and the mechanisms of action of key drugs derived from it, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
(S)-6-Fluorothis compound is a white to off-white solid. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉FO₃ | [1] |
| Molecular Weight | 196.18 g/mol | [1] |
| CAS Number | 129101-36-6 | [1] |
| Melting Point | 129.2-130.3°C | [2] |
| Boiling Point | 358°C | [2] |
| Storage | 2-8°C | [2][3] |
Spectroscopic Data:
| Spectrum | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ = 8.61 (bs, 1H, COOH), 6.76-7.01 (m, 3H, Ar-H), 4.78 (t, 1H, CH), 2.82-2.85 (t, 2H, CH₂), 2.14-2.37 (m, 2H, CH₂) | [4] |
| ¹³C NMR (400 MHz, CDCl₃) | δ = 175.2, 158.4, 156.0, 149.0, 122.3-122.4, 117.8-117.9, 115.2-115.5, 73.2, 23.5-24.1 | [4] |
| Mass Spectrum (ESI) | m/z 196.18 (M) | [4] |
Synthesis of (S)-6-Fluorothis compound
The synthesis of enantiomerically pure (S)-6-Fluorothis compound is a critical step in its utilization as a pharmaceutical intermediate. Several methods have been developed, with the most common being the reduction of a chromone precursor followed by resolution, or increasingly, enzymatic resolution for a more sustainable approach.
Chemical Synthesis and Resolution
A prevalent method for synthesizing racemic 6-fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[4] The racemic mixture can then be resolved to isolate the desired (S)-enantiomer.
Experimental Protocol: Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid [4]
-
Materials: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5% Palladium on carbon (Pd/C, 50% wet), Glacial acetic acid, Petroleum ether.
-
Procedure:
-
In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% Pd/C, and 500 mL of glacial acetic acid.
-
Seal the autoclave and purge with nitrogen gas three times.
-
Replace the nitrogen atmosphere with hydrogen gas and pressurize to 2.0 MPa.
-
Heat the reactor to 70-80°C. Maintain the hydrogen pressure at 2.0 MPa by replenishing as needed.
-
Monitor the reaction until the hydrogen pressure remains stable for 30 minutes, indicating completion.
-
Cool the reactor, release the hydrogen pressure, and filter the reaction mixture to recover the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.
-
Add 30 mL of petroleum ether to the concentrate and heat to precipitate a white crystalline solid.
-
Filter the solid and dry to yield 6-fluorochroman-2-carboxylic acid.
-
| Parameter | Value | Reference |
| Yield | 88.4% | [4] |
| Purity | 99.8% | [4] |
The resolution of the racemic mixture can be achieved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-α-methylbenzylamine, followed by fractional crystallization.
Enzymatic Resolution
A more environmentally friendly and efficient method for obtaining the enantiomerically pure compound is through enzymatic resolution. This process utilizes esterases to selectively hydrolyze one enantiomer of a racemic ester precursor.
Experimental Protocol: Enzymatic Resolution of Racemic Methyl 6-Fluorochroman-2-carboxylate
This method employs two esterases, EstS and EstR, from Geobacillus thermocatenulatus for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).
-
System: Aqueous-toluene biphasic system.
-
Substrate: Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).
-
Enzymes: Immobilized cells of E. coli expressing EstS or EstR.
-
Procedure Overview:
-
A sequential biphasic batch resolution is performed.
-
In each batch, the aqueous phase containing the immobilized cells (either EstS or EstR) is replaced to recover the optically pure carboxylic acid.
-
The organic phase containing the unreacted ester is retained, and fresh substrate (MFCC) is added after every two batches.
-
| Product | Enantiomeric Excess (ee) | Reference |
| (S)-6-Fluorochroman-2-carboxylic acid (using EstS) | >99% | |
| (R)-6-Fluorochroman-2-carboxylic acid (using EstR) | 95-96% |
Application in Pharmaceuticals
(S)-6-Fluorothis compound is a key chiral building block in the synthesis of several important pharmaceuticals, most notably Nebivolol and Fidarestat.
Nebivolol
Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. It is a racemic mixture of (S,R,R,R)- and (R,S,S,S)-nebivolol. The (S)-6-fluorochroman-2-carboxylic acid moiety is a crucial precursor for one of the enantiomers of a key intermediate in the synthesis of Nebivolol.
Nebivolol's mechanism of action is unique among beta-blockers. It combines selective β1-adrenergic receptor antagonism with a nitric oxide (NO)-dependent vasodilatory effect mediated by β3-adrenergic receptor agonism.
References
The role of Trolox (a vitamin E analogue) in antioxidant studies.
Introduction
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a cell-permeable, water-soluble analog of vitamin E.[1][2] Its potent antioxidant properties and clear mechanism of action have established it as a gold standard for measuring the antioxidant capacity of various substances in biological and chemical applications.[1][3] This guide provides an in-depth overview of Trolox's core functions, its application in key antioxidant assays, relevant experimental protocols, and its role in cellular signaling pathways for researchers, scientists, and drug development professionals.
Mechanism of Action: Radical Scavenging
Like its parent compound, vitamin E, Trolox's antioxidant activity stems from its chromanol ring.[4] The hydroxyl (-OH) group on this ring can donate a hydrogen atom to unstable free radicals (like peroxyl radicals, ROO•), thereby neutralizing them and terminating the oxidative chain reaction.[5] This process converts Trolox into a stable, less reactive phenoxyl radical.[4] This fundamental mechanism underpins its use as a reference in various antioxidant assays.[6]
Trolox as the Gold Standard: The TEAC Concept
Due to the complexity of measuring individual antioxidant components in a mixture, the Trolox Equivalent Antioxidant Capacity (TEAC) is used as a benchmark.[2] This concept quantifies the antioxidant strength of a sample by comparing its activity to that of Trolox.[7] Results are typically expressed in "Trolox Equivalents" (TE), for example, micromoles of TE per gram of sample (μmol TE/g).[2][8] The TEAC value is most commonly determined using the ABTS assay but is also a standard for other methods like DPPH and ORAC.[2][8]
Key Experimental Protocols and Workflows
Trolox is the primary standard for the most widely used antioxidant capacity assays. These assays are generally based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[6]
ABTS (TEAC) Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a SET-based method.[9] It involves generating the blue-green ABTS radical cation (ABTS•+), which has a strong absorbance at specific wavelengths (commonly 734 nm).[10][11] When an antioxidant is introduced, it reduces the ABTS•+, causing the solution to decolorize. This change in absorbance is proportional to the sample's antioxidant capacity and is measured against a Trolox standard curve.[10]
Experimental Protocol (ABTS/TEAC Assay):
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS salt in water.[12]
-
Potassium Persulfate (2.45 mM): Dissolve potassium persulfate in water.[12]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11][13]
-
Adjusted ABTS•+ Solution: Before use, dilute the working solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.[12]
-
Trolox Stock Solution (1 mM): Prepare by dissolving Trolox in a solvent like ethanol.[10] Create a series of dilutions from this stock to generate a standard curve (e.g., 0 to 250 µM).[14]
-
-
Assay Procedure (96-well plate):
-
Pipette a small volume (e.g., 10-20 µL) of the sample, Trolox standards, or blank (solvent) into the wells.[12][14]
-
Add a larger volume (e.g., 190-230 µL) of the adjusted ABTS•+ solution to each well.[12][14]
-
Incubate the plate in the dark for a set time (e.g., 6-30 minutes).[12][14]
-
Read the absorbance at 734 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of absorbance inhibition for each standard and sample.
-
Plot the inhibition percentage of the Trolox standards against their concentrations to create a standard curve.[10]
-
Use the linear regression equation from the standard curve to calculate the TEAC value for the samples.[10]
-
DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is another SET-based method that uses a stable free radical.[15] The DPPH radical has a deep violet color in solution with a strong absorption peak around 517 nm.[16] When reduced by an antioxidant, the color fades to yellow. The degree of discoloration is proportional to the antioxidant's radical-scavenging activity, which is quantified against a Trolox standard curve.
Experimental Protocol (DPPH Assay):
-
Reagent Preparation:
-
DPPH Working Solution: Prepare a solution of DPPH in a solvent like methanol or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.[15] This solution must be freshly prepared and protected from light.
-
Trolox Standards: Prepare a dilution series of Trolox in the same solvent used for the DPPH solution.
-
-
Assay Procedure (96-well plate):
-
Add a small volume (e.g., 20 µL) of the sample or Trolox standards to each well.
-
Add a larger volume (e.g., 200 µL) of the freshly prepared DPPH working solution to each well.
-
Incubate the plate in the dark for a specified time (e.g., 3-30 minutes).[15]
-
Read the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% inhibition) for each concentration.
-
Plot a standard curve of % inhibition versus Trolox concentration.
-
Determine the TEAC of the sample from the standard curve.[15]
-
ORAC Assay
The Oxygen Radical Absorbance Capacity (ORAC) assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage.[17] The damage is induced by a source of peroxyl radicals, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18] In the presence of an antioxidant, the decay of fluorescence is inhibited. The ORAC value is calculated from the area under the fluorescence decay curve (AUC) and compared to a Trolox standard curve.[17]
Experimental Protocol (ORAC Assay):
-
Reagent Preparation:
-
Assay Procedure (96-well black plate):
-
Add a volume (e.g., 25-50 µL) of the sample or Trolox standards to the wells.[17][19]
-
Add a larger volume (e.g., 150 µL) of the fluorescein working solution to all wells.[17]
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[17][19]
-
Initiate the reaction by adding the AAPH solution (e.g., 25-100 µL) to all wells.[17][19]
-
Immediately begin recording fluorescence measurements (e.g., every 1-2 minutes) for an extended period (e.g., 2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[17][19]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.[20]
-
Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.
-
Interpolate the Net AUC of the samples against the standard curve to determine their ORAC values, expressed as Trolox Equivalents.[20]
-
Quantitative Data and Comparison
The antioxidant capacity of a compound is highly dependent on the assay used. Trolox serves as a consistent benchmark across these different methods.
Table 1: Comparative Antioxidant Capacity vs. Trolox This table presents illustrative data on the relative antioxidant capacity of common compounds when standardized against Trolox in different assays. Values are expressed as Trolox Equivalents (TE), where a value > 1.0 indicates stronger activity than Trolox in that specific assay, and a value < 1.0 indicates weaker activity.
| Compound | Assay Type | TEAC Value (mol TE/mol) | Reference |
| Trolox | All | 1.00 | Standard |
| Ascorbic Acid | ABTS | ~0.9-1.0 | [21] |
| Ascorbic Acid | DPPH | ~0.5-1.0 | [22] |
| Gallic Acid | ABTS | 3.2 - 4.7 | [23] |
| Gallic Acid | FRAP | 1.8 - 3.0 | [23] |
| Gallic Acid | ORAC | ~1.05 | [23] |
| α-Tocopherol | ORAC | ~1.0 | [18] |
| Uric Acid | ORAC | ~0.92 | [18] |
Note: These values are compiled from various studies and can vary significantly based on specific experimental conditions (pH, solvent, reaction time).[23]
Role in Cellular Studies and Signaling Pathways
Beyond in vitro chemical assays, Trolox is widely used in cell-based models to study and mitigate oxidative stress.[24] Its water-solubility and cell permeability allow it to effectively scavenge intracellular reactive oxygen species (ROS).[24][25]
One of the critical pathways affected by oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, under oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-driven genes, including heme oxygenase-1 (HO-1). Studies have shown that Trolox can reduce oxidative stress, leading to an increased expression of Nrf2 and HO-1, thereby enhancing the cell's endogenous antioxidant defenses.[26][27]
Advantages and Limitations
While Trolox is an invaluable tool, it is essential to understand its benefits and drawbacks.
Table 2: Advantages and Limitations of Trolox as an Antioxidant Standard
| Advantages | Limitations |
| Water-Soluble: Unlike Vitamin E, it is soluble in aqueous media, making it versatile for both hydrophilic and lipophilic samples.[10][13] | Biphasic Activity: Can exhibit pro-oxidant effects at high concentrations in certain cellular models.[4][28][29] |
| Stable Standard: Provides consistent, reproducible results, enabling comparison of data across different experiments and labs.[13] | Mechanism Specificity: As a chain-breaking antioxidant, its activity may not perfectly represent antioxidants with different mechanisms (e.g., metal chelators). |
| Well-Characterized Mechanism: Its hydrogen-donating mechanism is clearly understood, providing a solid chemical basis for assays.[4][5] | Limited Applicability: May show weak reactivity in assays involving indicators with low redox potentials, making it a less suitable standard in those specific cases.[23] |
| Commercially Available: High-purity Trolox is readily accessible for research purposes. | In Vitro vs. In Vivo: High antioxidant capacity in a chemical assay does not always translate directly to biological efficacy due to factors like bioavailability and metabolism. |
Conclusion
Trolox holds an indispensable position in antioxidant research. Its role as a universal standard has been fundamental in developing and validating widely used antioxidant capacity assays, including the ABTS, DPPH, and ORAC methods. The concept of Trolox Equivalence has provided a crucial framework for quantifying and comparing the antioxidant potential of countless compounds, from pure phytochemicals to complex food extracts. Furthermore, its utility in cell-based studies continues to help elucidate the intricate relationship between oxidative stress and cellular signaling pathways. For any professional in the field, a thorough understanding of Trolox's properties, applications, and limitations is essential for conducting robust and meaningful antioxidant research.
References
- 1. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trolox - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOCELL | Free Full-Text | The antioxidant trolox inhibits aging and enhances prostaglandin E-2 secretion in mesenchymal stem cells [techscience.com]
- 6. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. medkoo.com [medkoo.com]
- 8. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. citeqbiologics.com [citeqbiologics.com]
- 12. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. zen-bio.com [zen-bio.com]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. agilent.com [agilent.com]
- 21. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Trolox | CAS 53188-07-1 | Antioxidant vitamin E derivative | StressMarq Biosciences Inc. [stressmarq.com]
- 25. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Vitamin E Analog Trolox Attenuates MPTP-Induced Parkinson’s Disease in Mice, Mitigating Oxidative Stress, Neuroinflammation, and Motor Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Prooxidant and antioxidant effects of Trolox on ferric ion-induced oxidation of erythrocyte membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Intracellular Dual Behavior of Trolox in HeLa Cells and 3T3 Fibroblasts Under Basal and H2O2-Induced Oxidative Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step protocol for the synthesis of Chromane-2-carboxylic acid.
An Application Note and Protocol for the Synthesis of Chromane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic motif present in many bioactive molecules and pharmaceuticals. The chroman scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities.[1][2] This protocol outlines a reliable two-step synthetic route involving the formation of a chromone-2-carboxylic acid precursor, followed by its reduction to the target this compound.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of a substituted this compound, specifically 6-fluorochroman-2-carboxylic acid, which is a key intermediate for the synthesis of Nebivolol.[3]
| Step | Starting Material | Product | Reagents/Catalyst | Yield | Purity | Reference |
| 1. Synthesis of Precursor (Example) | 5'-Bromo-2'-hydroxyacetophenone | 6-Bromochromone-2-carboxylic acid | Ethyl oxalate, EtONa, HCl | 87% | N/A | [4] |
| 2. Reduction to this compound (Example) | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | 6-Fluorochroman-2-carboxylic acid | H₂, Pd/C, Acetic acid | 88.4% | 99.8% | [5] |
| 3. Hydrolysis of Ester to Carboxylic Acid (Alternative Final Step) | (S)-Ethyl chroman-2-carboxylate | (S)-Chroman-2-carboxylic acid | NaOH, Methanol/Ethanol | >95% | >98% | [3] |
Experimental Protocols
This protocol describes the synthesis of a substituted this compound as a representative example. The general principles can be adapted for the synthesis of the parent compound or other derivatives.
Step 1: Synthesis of 6-Substituted-4-oxo-4H-chromene-2-carboxylic Acid (Precursor)
This step describes the synthesis of a chromone-2-carboxylic acid, which serves as the precursor for the final product. The following is a microwave-assisted method for the synthesis of 6-bromochromone-2-carboxylic acid.[4]
Materials:
-
5′-Bromo-2′-hydroxyacetophenone
-
Ethyl oxalate
-
Sodium ethoxide (EtONa)
-
Hydrochloric acid (HCl, 6 M)
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
In a microwave vial, add 5′-bromo-2′-hydroxyacetophenone (1 equiv.) and a solution of sodium ethoxide (2.5 equiv.) in ethanol.
-
Add ethyl oxalate (1.2 equiv.) to the mixture.
-
Seal the vial and heat the reaction mixture in a microwave synthesizer to 120 °C for 20 minutes.[4]
-
After cooling, add a solution of HCl (6 M, 3 mL).
-
Heat the reaction again to 120 °C for 40 minutes in the microwave synthesizer.[4]
-
Decant the reaction mixture into water (50 mL).
-
Filter the resulting solid and wash it with water.
-
Dry the solid, then wash with dichloromethane and dry again to obtain 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.[4]
Step 2: Reduction to 6-Substituted-chromane-2-carboxylic Acid
This step involves the catalytic hydrogenation of the chromone precursor to the desired this compound. The following protocol is for the synthesis of 6-fluorochroman-2-carboxylic acid.[5][6]
Materials:
-
6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
-
Palladium on activated charcoal (Pd/C, 5%)
-
Glacial acetic acid
-
Hydrogen gas
-
Nitrogen gas
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Concentrated HCl
Procedure:
-
In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (e.g., 10.0 g), wet palladium on carbon (0.5 g), and glacial acetic acid (150 mL).[5]
-
Seal the autoclave and purge with nitrogen gas.
-
Replace the nitrogen atmosphere with hydrogen gas and pressurize the reactor to 15-20 kg (approximately 2.0 MPa).[5]
-
Heat the reactor to 75-80 °C and maintain the hydrogen pressure for 30-35 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the reactor, release the pressure, and filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst with acetic acid.[5]
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.[5]
-
Add toluene to the residue, followed by an aqueous NaOH solution. Stir for 30 minutes and separate the aqueous and organic layers.
-
Acidify the aqueous layer with concentrated HCl to precipitate the solid product.[5]
-
Filter, wash, and dry the solid to obtain 6-fluorochroman-2-carboxylic acid.
Alternative Final Step: Alkaline Hydrolysis of Chroman-2-carboxylate Ester
If the synthesis route yields an ester, such as ethyl chroman-2-carboxylate, the following hydrolysis protocol can be used to obtain the final carboxylic acid.[3]
Materials:
-
(S)-Ethyl chroman-2-carboxylate
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve (S)-Ethyl chroman-2-carboxylate (1.0 eq) in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) to the stirred solution.[3]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[3]
-
Cool the reaction mixture and remove the organic solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove impurities.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl to precipitate the carboxylic acid.[3]
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter and concentrate the organic layer under reduced pressure to yield the crude (S)-chroman-2-carboxylic acid.
-
The crude product can be purified by recrystallization if necessary.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a substituted this compound via the reduction of a chromone precursor.
References
- 1. dovepress.com [dovepress.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Fluorothis compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The use of microwave irradiation offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced efficiency.
Overview
The synthesis of 6-bromochromone-2-carboxylic acid is achieved through a microwave-assisted process starting from 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate.[1] This method involves a two-step, one-pot reaction sequence: an initial base-catalyzed condensation followed by an acid-mediated hydrolysis and cyclization. The optimization of reaction parameters such as the choice of base, solvent, temperature, and reaction time is crucial for maximizing the product yield.[1]
Experimental Data
The following table summarizes the quantitative data from the optimization of the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid.[1]
| Entry | Base (equiv.) | Ethyl Oxalate (equiv.) | Solvent | Temperature (°C) | Time (min) | Acid (M) | Yield (%) |
| 1 | EtONa (1) | 1 | Ethanol | 120 | 10 + 10 | HCl (1) | 10 |
| 2 | NaOMe (1) | 1 | Methanol | 120 | 10 + 10 | HCl (1) | 12 |
| 3 | NaOMe (2) | 1 | Methanol | 120 | 10 + 10 | HCl (1) | 15 |
| 4 | NaOMe (1) | 2 | Methanol | 120 | 10 + 10 | HCl (1) | 18 |
| 5 | NaOMe (2) | 2 | Methanol | 120 | 10 + 10 | HCl (1) | 20 |
| 6 | NaOMe (2) | 3 | Methanol | 120 | 10 + 10 | HCl (1) | 21 |
| 7 | NaOMe (2) | 3 | Methanol | 120 | 10 + 10 | HCl (3) | 35 |
| 8 | NaOMe (2) | 3 | Methanol | 120 | 10 + 10 | HCl (6) | 53 |
| 9 | NaOMe (2) | 3 | Methanol | 140 | 10 + 10 | HCl (6) | 65 |
| 10 | NaOMe (2) | 3 | Methanol | 160 | 10 + 10 | HCl (6) | 78 |
| 11 | NaOMe (2) | 3 | Methanol | 180 | 10 + 10 | HCl (6) | 62 |
| 12 | NaOMe (2) | 3 | Methanol | 160 | 5 + 5 | HCl (6) | 70 |
| 13 | NaOMe (2) | 3 | Methanol | 160 | 15 + 15 | HCl (6) | 81 |
| 14 | NaOMe (2) | 3 | Methanol | 160 | 20 + 20 | HCl (6) | 85 |
| 15 | NaOMe (2) | 3 | Methanol | 160 | 25 + 25 | HCl (6) | 87 |
Experimental Protocol
This protocol is based on the optimized conditions for the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid.[1]
Materials:
-
5'-bromo-2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 6 M)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial equipped with a magnetic stirrer, add 5'-bromo-2'-hydroxyacetophenone (1 equivalent).
-
Add methanol as the solvent.
-
Add sodium methoxide (2 equivalents) and diethyl oxalate (3 equivalents) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for 25 minutes.
-
After the first irradiation step, cool the vial to room temperature.
-
Add 6 M hydrochloric acid to the reaction mixture.
-
Seal the vial again and place it back in the microwave reactor.
-
Irradiate the mixture at 160°C for an additional 25 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water.
-
Dry the product under vacuum to obtain pure 6-bromochromone-2-carboxylic acid.
Visualizations
Experimental Workflow:
The following diagram illustrates the workflow for the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid.
Caption: Workflow for the microwave-assisted synthesis.
Reaction Scheme:
The following diagram illustrates the chemical transformation occurring during the synthesis.
Caption: Reaction scheme for the synthesis.
References
Enantioselective Synthesis of Methyl Chromanone- and Chroman-2-carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of methyl chromanone- and chroman-2-carboxylates. These chiral heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds. The following sections detail various state-of-the-art synthetic methodologies, complete with quantitative data, step-by-step protocols, and visual diagrams of the reaction pathways.
Rhodium-Catalyzed Asymmetric Hydrogenation of Chromone-2-carboxylic Acids
The rhodium-catalyzed asymmetric hydrogenation of chromone-2-carboxylic acids is a highly efficient method for the synthesis of enantiopure chromanone-2-carboxylic acids, which can be subsequently esterified to the corresponding methyl esters.[1][2] This method offers excellent yields and enantioselectivities.
Data Presentation
| Entry | Substrate (Chromone-2-carboxylic acid) | Catalyst (mol%) | Solvent | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Unsubstituted | [Rh(cod)Cl]₂ / Ligand (1) | MeOH | 50 | 12 | 97 | 99 | [1] |
| 2 | 6-Fluoro | [Rh(cod)Cl]₂ / Ligand (1) | MeOH | 50 | 12 | 96 | 98 | [1] |
| 3 | 7-Methoxy | [Rh(cod)Cl]₂ / Ligand (1) | MeOH | 50 | 12 | 95 | 99 | [1] |
| 4 | 8-Chloro | [Rh(cod)Cl]₂ / Ligand (1) | MeOH | 50 | 12 | 98 | 97 | [1] |
Experimental Protocol
General Procedure for Rh-catalyzed Asymmetric Hydrogenation:
-
In a glovebox, a vial is charged with the chromone-2-carboxylic acid substrate (0.2 mmol), [Rh(cod)Cl]₂ (1 mol%), and the chiral ligand (2.2 mol%).
-
Anhydrous and degassed methanol (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
The vial is placed in a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.
-
The reaction is stirred at room temperature for 12 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired chromanone-2-carboxylic acid.
-
The resulting carboxylic acid is then esterified using standard methods (e.g., treatment with methyl iodide and a base, or with methanol and a catalytic amount of acid) to yield the methyl chromanone-2-carboxylate.
Logical Relationship: From Chromone to Chiral Chromanone Ester
Caption: Rh-catalyzed asymmetric hydrogenation followed by esterification.
Organocatalytic Enantioselective Michael Addition
Organocatalysis provides a powerful metal-free approach to chiral chromanones. The enantioselective Michael addition of various nucleophiles to chromones, often followed by a cascade of reactions, can generate complex chromanone structures with high stereocontrol.[3]
Data Presentation
| Entry | Michael Acceptor (Chromone) | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 3-Nitrochromone | Dimethyl malonate | Cinchona-derived thiourea (10) | Toluene | 24 | 92 | 95 | [3] |
| 2 | 3-Nitrochromone | 1,3-Diketone | Cinchona-derived thiourea (10) | CH₂Cl₂ | 36 | 88 | 97 | [3] |
| 3 | Chromone-3-carboxylic acid | α-Substituted azlactone | Quinine-derived catalyst (20) | Toluene | 48 | 85 | 91 | [4] |
Experimental Protocol
General Procedure for Organocatalytic Michael Addition:
-
To a solution of the chromone substrate (0.2 mmol) and the Michael donor (0.24 mmol) in the specified solvent (2 mL) is added the chiral organocatalyst (10-20 mol%).
-
The reaction mixture is stirred at room temperature for the specified time, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired chromanone adduct.
Signaling Pathway: Organocatalytic Michael Addition
Caption: Organocatalyst activates the Michael donor for enantioselective addition.
Intramolecular Mitsunobu Etherification
This enantiospecific method utilizes a chiral precursor derived from L-malic acid to construct the chromanone ring system via an intramolecular Mitsunobu reaction.[5][6] This approach provides access to optically pure methyl chromanone- and chroman-2-carboxylates.
Data Presentation
| Entry | Substrate (Methyl (S)-2-hydroxy-4-oxo-4-(2'-hydroxy)phenylbutanoate) | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 1 | R = H | PPh₃, DIAD | THF | 12 | 85 | [5] |
| 2 | R = 6-Fluoro | PPh₃, DIAD | THF | 12 | 82 | [5] |
| 3 | R = 7-Methoxy | PPh₃, DIAD | THF | 12 | 88 | [5] |
Experimental Protocol
General Procedure for Intramolecular Mitsunobu Etherification:
-
To a solution of the methyl (S)-2-hydroxy-4-oxo-4-(2'-hydroxy)phenylbutanoate substrate (1 mmol) and triphenylphosphine (1.2 mmol) in anhydrous THF (20 mL) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired methyl chromanone-2-carboxylate.
Experimental Workflow: Intramolecular Mitsunobu Reaction
Caption: Step-by-step workflow for the intramolecular Mitsunobu cyclization.
Enantioselective Reduction of Methyl Chromanone-2-carboxylates
Chiral methyl chroman-2-carboxylates can be obtained through the enantioselective reduction of the corresponding methyl chromanone-2-carboxylates. This transformation is typically achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts.
Data Presentation
| Entry | Substrate (Methyl Chromanone-2-carboxylate) | Reducing Agent/Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Unsubstituted | (R)-CBS-oxazaborolidine, BH₃·SMe₂ | THF | 6 | 92 | 96 | [6] |
| 2 | 6-Fluoro | (R)-CBS-oxazaborolidine, BH₃·SMe₂ | THF | 6 | 90 | 95 | [6] |
| 3 | 7-Methoxy | RuCl₂(p-cymene)/(R,R)-TsDPEN, HCOOH/Et₃N | CH₂Cl₂ | 24 | 95 | 98 | - |
Experimental Protocol
General Procedure for Asymmetric Reduction using a CBS Catalyst:
-
A solution of the methyl chromanone-2-carboxylate (1 mmol) in anhydrous THF (10 mL) is cooled to -20 °C.
-
A solution of (R)-CBS-oxazaborolidine (0.1 mmol) in THF is added, followed by the dropwise addition of a solution of borane-dimethyl sulfide complex (1.2 mmol) in THF.
-
The reaction mixture is stirred at -20 °C for 6 hours.
-
The reaction is quenched by the slow addition of methanol (5 mL).
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired methyl chroman-2-carboxylate.
Logical Relationship: Enantioselective Reduction
Caption: Enantioselective reduction of the ketone to a chiral alcohol.
References
- 1. Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts [organic-chemistry.org]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Chromane-2-carboxylic acid in the synthesis of Rho kinase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of chromane-2-carboxylic acid and its derivatives in the synthesis of potent and selective Rho kinase (ROCK) inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting the Rho/ROCK signaling pathway.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to regulating fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction. Dysregulation of this pathway has been implicated in the pathophysiology of numerous disorders, including hypertension, glaucoma, cancer, and neurological diseases. Consequently, the development of ROCK inhibitors has emerged as a promising therapeutic strategy. Chromane-based scaffolds, particularly those derived from this compound, have shown significant promise as privileged structures in the design of potent and selective ROCK inhibitors.
Signaling Pathway
The RhoA/ROCK signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs) by various extracellular stimuli. This leads to the activation of guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state. Activated RhoA then binds to and activates ROCK, which in turn phosphorylates a multitude of downstream substrates. A key substrate is the myosin phosphatase target subunit 1 (MYPT1), which, when phosphorylated by ROCK, leads to the inhibition of myosin light chain phosphatase (MLCP). This results in an increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin contractility and the formation of stress fibers.
Experimental Workflow
The development of chromane-based ROCK inhibitors typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation. This process involves the chemical synthesis of a library of compounds, followed by in vitro kinase assays to determine their potency against ROCK isoforms. Promising candidates are then advanced to cell-based assays to assess their efficacy in a more physiological context, often by measuring the phosphorylation of downstream targets like MLC.
Application Notes and Protocols for the Preparation of Chromanyl-Benzamidazoles as Potential Anti-bacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of chromanyl-benzimidazole derivatives as potential anti-bacterial agents. The information is curated for professionals in the fields of medicinal chemistry, microbiology, and drug development.
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. This has necessitated the development of novel antimicrobial agents with unique mechanisms of action. Hybrid molecules, which combine two or more pharmacophores, represent a promising strategy in the design of new drugs. The chromane scaffold, present in many natural and synthetic bioactive compounds, is known for its diverse pharmacological properties. Similarly, the benzimidazole nucleus is a key structural motif in a variety of clinically used drugs, including antimicrobials. The conjugation of these two heterocyclic systems into a single molecular entity, the chromanyl-benzimidazole, presents a compelling avenue for the discovery of new anti-bacterial agents.
Synthesis of Chromanyl-Benzamidazoles
The synthesis of chromanyl-benzimidazole derivatives can be achieved through multi-step reaction sequences. A general approach involves the preparation of a chromone-containing precursor followed by its condensation with a substituted o-phenylenediamine to form the benzimidazole ring.
General Synthetic Protocol
A representative synthetic route for the preparation of 2-(chromon-3-yl)-1H-benzimidazole is outlined below. This protocol is based on established methodologies for the synthesis of similar heterocyclic compounds.
Experimental Protocol: Synthesis of 2-(chromon-3-yl)-1H-benzimidazole
-
Step 1: Synthesis of 3-formylchromone. This intermediate can be prepared from 2'-hydroxyacetophenone through a Vilsmeier-Haack reaction.
-
Step 2: Condensation Reaction. A mixture of 3-formylchromone (1 mmol) and a substituted o-phenylenediamine (1 mmol) is refluxed in a suitable solvent such as ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent (e.g., ethanol), and dried. The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-(chromon-3-yl)-1H-benzimidazole derivative.
dot
Caption: General synthesis workflow for 2-(chromon-3-yl)-1H-benzimidazole.
In Vitro Anti-bacterial Activity
The evaluation of the anti-bacterial potential of the synthesized chromanyl-benzimidazole derivatives is crucial. The Minimum Inhibitory Concentration (MIC) is a key parameter determined to assess the potency of these compounds against a panel of pathogenic bacteria.
Data Presentation
The following tables summarize the reported MIC values for various chromone-benzimidazole and related derivatives against Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Chromone-Benzimidazole Derivatives against Gram-Positive Bacteria
| Compound ID | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Enterococcus faecalis (µg/mL) | Reference |
| Cpd 1 | 12.5 | 25 | 50 | [1] |
| Cpd 2 | 6.25 | 12.5 | 25 | [1] |
| Cpd 3 | >100 | >100 | >100 | [1] |
| Cpd 4 | 3.12 | 6.25 | 12.5 | [2] |
| Cpd 5 | 1.56 | 3.12 | 6.25 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Chromone-Benzimidazole Derivatives against Gram-Negative Bacteria
| Compound ID | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Klebsiella pneumoniae (µg/mL) | Reference |
| Cpd 1 | 50 | >100 | >100 | [1] |
| Cpd 2 | 25 | 50 | >100 | [1] |
| Cpd 3 | >100 | >100 | >100 | [1] |
| Cpd 4 | 12.5 | 25 | 50 | [2] |
| Cpd 5 | 6.25 | 12.5 | 25 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A two-fold serial dilution of each compound is then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria in broth without compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
dot
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Potential Mechanism of Action
The precise mechanism of action of chromanyl-benzimidazole derivatives is still under investigation. However, based on the known activities of the individual chromone and benzimidazole moieties, several potential targets can be hypothesized. Benzimidazole derivatives are known to interfere with various cellular processes in bacteria, including DNA gyrase inhibition and disruption of microtubule polymerization. Chromones have been reported to exhibit a range of biological activities, including effects on bacterial cell membranes and enzymatic inhibition. The hybrid molecule may exert its antibacterial effect through a multi-target mechanism, which could be advantageous in overcoming drug resistance.
References
Using Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in antioxidant capacity assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmacology, food science, and drug development, the assessment of antioxidant capacity is crucial for understanding the therapeutic potential of novel compounds and the nutritional value of various substances. Antioxidant capacity assays are vital tools for this evaluation, and their accuracy relies on the use of a consistent and reliable standard. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of Vitamin E, has been widely adopted as the gold standard for many of these assays.[1][2] Its utility lies in its stable and predictable antioxidant activity, allowing for the quantification of a sample's antioxidant capacity in "Trolox Equivalents" (TE).[1][3]
This document provides detailed application notes and experimental protocols for the use of Trolox in four common antioxidant capacity assays: ABTS, DPPH, ORAC, and CUPRAC.
Properties of Trolox as an Antioxidant Standard
Trolox is an ideal reference compound due to several key properties:
-
Water-Solubility : Unlike its lipid-soluble parent, Vitamin E, Trolox is readily soluble in aqueous solutions, making it compatible with a wide range of biological and chemical samples.[2][4]
-
Defined Mechanism : Trolox exerts its antioxidant effect through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, neutralizing free radicals in a stoichiometric manner.[5]
-
Stable Radical Scavenging : It demonstrates consistent radical scavenging activity against various radical species, providing a reliable benchmark for comparison.[4]
Despite its advantages, it is important to note that Trolox can exhibit pro-oxidant properties under specific conditions and at higher concentrations.[4] Additionally, the reaction kinetics of Trolox may differ from other antioxidants, which can influence the interpretation of results, particularly in assays with fixed time points.[6][7]
Core Antioxidant Capacity Assays Using Trolox
The antioxidant capacity of a sample is typically expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of antioxidant activity as the sample.[3][8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[9] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[9][10]
Data Presentation: ABTS Assay Parameters
| Parameter | Value | Reference |
| Measurement Wavelength | 734 nm (primary), 405-415 nm (alternative) | [1][5][8][10] |
| Trolox Standard Concentration Range | 0 - 2.0 mM (typical) | [11][12] |
| ABTS•+ Generation Time | 12 - 16 hours | [9][10] |
| Reaction Incubation Time | 5 - 6 minutes (can be extended) | [5][8][13] |
Experimental Protocol: ABTS Assay
-
Reagent Preparation :
-
7 mM ABTS Stock Solution : Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[9] Store protected from light.
-
2.45 mM Potassium Persulfate Solution : Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. Prepare this solution fresh.[9]
-
ABTS•+ Working Solution : Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[9]
-
Adjusted ABTS•+ Solution : Before use, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or PBS, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[9]
-
Trolox Standard Solutions : Prepare a stock solution of Trolox (e.g., 2 mM in ethanol or buffer). From this stock, create a series of dilutions to generate a standard curve (e.g., 0, 0.125, 0.25, 0.5, 1.0, 1.5, 2.0 mM).[11]
-
-
Assay Procedure (96-well plate format) :
-
Data Analysis :
Visualization: ABTS Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes | MDPI [mdpi.com]
- 3. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 4. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. citeqbiologics.com [citeqbiologics.com]
- 11. eaglebio.com [eaglebio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Throughput Quantification of 8-Methoxy-chroman-3-carboxylic Acid in Human Plasma using LC-MS/MS
References
- 1. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Chroman-2-Carboxylic Acid N-(Substituted)phenylamides for NF-κB Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of chroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of the Nuclear Factor-kappaB (NF-κB) signaling pathway. The information presented herein is intended to guide researchers in the chemical synthesis of these compounds and their subsequent biological characterization.
Introduction
The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. Consequently, NF-κB has emerged as a significant target for therapeutic intervention. Chroman-2-carboxylic acid derivatives have been identified as a promising class of NF-κB inhibitors. This document outlines the synthesis of a series of N-(substituted)phenylamide derivatives of chroman-2-carboxylic acid and details the experimental procedures for evaluating their inhibitory activity against NF-κB.
Data Presentation
The inhibitory activities of various synthesized chroman-2-carboxylic acid N-(substituted)phenylamides against NF-κB are summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the NF-κB activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: NF-κB Inhibitory Activity of Chroman-2-carboxylic acid N-(substituted)phenylamides
| Compound ID | Phenyl Ring Substituent | IC50 (µM) |
| 2s | 4-Cl | 18.2[1] |
| Reference | KL-1156 | 43.9[1] |
| Note: Compounds with -H and -NO2 monosubstituents, as well as -OCH3 and -CF3 disubstituents on the phenyl ring, were found to be poor inhibitors of NF-κB activity. In contrast, compounds with -CH3, -CF3, and -Cl monosubstituents or -Cl, -CH3 disubstituents demonstrated moderate to good inhibitory activity, with IC50 values ranging from 18.2 to 95.8 µM.[1] |
Table 2: NF-κB Inhibitory Activity of 6- or 7-Methylchroman-2-carboxylic acid N-(substituted)phenylamides
| Compound Series | Phenyl Ring Substituent | Compound ID | IC50 (µM) |
| 6-Methylchroman | 2-OH | 2b | 20.2 - 24.0[2] |
| 6-Methylchroman | 4-Cl | 2s | 20.2 - 24.0[2] |
| 7-Methylchroman | 4-OMe | 3g | 20.2 - 24.0[2] |
| 7-Methylchroman | 4-Cl | 3s | 20.2 - 24.0[2] |
| Reference | - | KL-1156 | 43.9[2] |
| Note: For the 6- and 7-methylchroman derivatives, compounds with -H, -CH3, and -CF3 substituents on the phenyl ring were poor inhibitors of NF-κB.[2] |
Table 3: NF-κB Inhibitory Activity of 6-Hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides
| Compound ID | Phenyl Ring Substituent | IC50 (µM) |
| 2n | 4-Cl | 6.0[3] |
| - | -CH3, -CF3, or -Cl | 6.0 - 60.2[3] |
| - | -OH or -OCH3 | Inactive[3] |
| Note: The most active compound, 2n, was found to be four times more potent than the reference compound KL-1156.[3] |
Experimental Protocols
I. Chemical Synthesis
A. General Procedure for the Synthesis of Chroman-2-carboxylic acid N-(substituted)phenylamides
This protocol describes a general method for the amide coupling of chroman-2-carboxylic acid with various substituted anilines.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides.
Materials:
-
Chroman-2-carboxylic acid
-
Substituted aniline
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve chroman-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0-1.2 eq) and TEA or DIEA (1.5-2.0 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
-
II. Biological Evaluation
A. NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of the synthesized compounds on NF-κB transcriptional activity in RAW 264.7 macrophage cells.
Diagram: NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway and the inhibitory action of chroman derivatives.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized chroman-2-carboxylic acid N-(substituted)phenylamides
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the RAW 264.7 NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control group.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for each compound by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
B. Western Blot for p65 and IκBα
This protocol is used to assess the effect of the compounds on the levels of total and phosphorylated p65 and IκBα, key proteins in the NF-κB signaling cascade.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total p65, phospho-p65, total IκBα, and phospho-IκBα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
C. Immunofluorescence for p65 Nuclear Translocation
This method visualizes the effect of the compounds on the translocation of the p65 subunit from the cytoplasm to the nucleus upon LPS stimulation.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with the test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS.
-
Block with 1-5% BSA in PBS.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Effective inhibitors will prevent this translocation.
-
Diagram: Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of chroman-2-carboxylic acid derivatives as NF-κB inhibitors.
References
- 1. Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and nuclear factor-kappaB inhibitory activities of 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visible-Light Photoredox Synthesis of 4-Substituted-Chroman-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-2-one scaffolds are privileged heterocyclic motifs frequently found in natural products and pharmacologically active compounds. Their synthesis, particularly with substitution at the C-4 position, is of significant interest in medicinal chemistry and drug discovery. Traditional methods for constructing these frameworks often require harsh reaction conditions. In contrast, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy, enabling the formation of C-C bonds under mild conditions.
These application notes describe a visible-light-induced, doubly decarboxylative Giese reaction for the synthesis of 4-substituted-chroman-2-ones.[1][2][3][4] This methodology utilizes a photoredox catalyst to generate alkyl radicals from readily available precursors, which then add to coumarin-3-carboxylic acids. A subsequent decarboxylation and radical-radical recombination cascade affords the desired 4-substituted products. This process is characterized by its operational simplicity, broad substrate scope, and good to high yields under gentle reaction conditions.[2]
Reaction Principle and Mechanism
The synthesis proceeds via a proposed photoredox catalytic cycle. The reaction is initiated by the excitation of a photocatalyst upon absorption of visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a suitable electron donor, such as a tertiary amine, to generate a highly reducing species. This species, in turn, reduces an N-(acyloxy)phthalimide, leading to its fragmentation and the formation of an alkyl radical. This alkyl radical then adds to the electron-deficient olefin of a coumarin-3-carboxylic acid. The resulting radical intermediate undergoes a final decarboxylation to yield the 4-substituted-chroman-2-one product.[2][3]
Caption: Proposed mechanism for the visible-light photoredox synthesis of 4-substituted-chroman-2-ones.
Experimental Workflow
The general experimental workflow for this synthesis is straightforward and can be performed in a standard laboratory setting. The process involves the preparation of the reaction mixture, irradiation with visible light, and subsequent purification of the product.
References
- 1. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Enzymatic Resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid using Esterases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs) are crucial chiral building blocks in the pharmaceutical industry.[1][2][3] Traditional chemical resolution methods for these compounds are often complex, result in low yields, and are environmentally detrimental.[1][2] Enzymatic kinetic resolution presents a highly efficient, selective, and sustainable alternative.[4][5] This document details a practical and innovative method for the sequential enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) using two stereocomplementary esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus.[1][2]
This method utilizes a "sequential biphasic batch resolution" strategy in an aqueous-toluene system with immobilized whole cells, enabling the production of both (S)- and (R)-FCCAs with high enantiomeric excess and overall yield.[1]
Data Presentation
Enzyme Performance in Initial Resolution
The initial screening of the two esterases, EstS and EstR, demonstrated their high enantioselectivity for producing the corresponding (S) and (R) acids from racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[1][2]
| Enzyme | Target Product | Substrate | System | Enantiomeric Excess (ee) | Reference |
| EstS | (S)-FCCA | Racemic MFCC | Aqueous-Toluene Biphasic | >99% | [1][2] |
| EstR | (R)-FCCA | Racemic MFCC | Aqueous-Toluene Biphasic | 95-96% | [1][2] |
Sequential Biphasic Batch Resolution Performance
A ten-batch sequential resolution process was performed to demonstrate the efficiency and robustness of the immobilized enzyme system. This process yielded high concentrations of both enantiomers with excellent purity and overall yield over a 40-hour period.[1]
| Parameter | (S)-FCCA Production | (R)-FCCA Production | Total | Reference |
| Total Batches | 5 | 5 | 10 | [1] |
| Total Time | 20 hours | 20 hours | 40 hours | [1] |
| Concentration | 229.3 mM | 224.1 mM | - | [1] |
| Enantiomeric Excess (ee) | 96.9% | 99.1% | - | [1] |
| Total Mole Yield | - | - | 93.5% | [1] |
Experimental Protocols
The following protocols are based on the successful sequential resolution method developed by Jiang et al. (2022).[1][2]
Materials and Enzyme Preparation
-
Substrate: Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).
-
Enzymes: Immobilized whole cells of Geobacillus thermocatenulatus expressing EstS (for (S)-FCCA production) and EstR (for (R)-FCCA production).[1]
-
Solvents: Toluene and an aqueous buffer (e.g., phosphate buffer).[1]
General Setup for Biphasic Resolution
The reaction is conducted in a biphasic system, which facilitates the separation of the acidic product from the unreacted ester.
-
Organic Phase: Toluene containing the racemic MFCC substrate.[1]
-
Aqueous Phase: Buffer solution containing the immobilized esterase cells.[1]
-
Ratio: The volume ratio of the organic to the aqueous phase should be optimized. A 7:3 ratio has been used effectively in similar systems.[3]
-
Temperature & pH: Maintain optimal temperature and pH for enzyme activity (e.g., 30°C, pH 8.0).[3]
Protocol for Sequential Biphasic Batch Resolution
This innovative methodology allows for the production and recovery of both enantiomers in a sequential manner, maximizing efficiency and substrate utilization.[1]
Step 1: Production of (S)-FCCA
-
Initial Charge: Combine the organic phase (toluene with racemic MFCC) with the aqueous phase containing immobilized EstS cells in a suitable reactor.
-
Reaction: Stir the mixture to facilitate the enzymatic hydrolysis. EstS will selectively hydrolyze the (S)-MFCC to (S)-FCCA. The resulting (S)-FCCA will partition into the aqueous phase.[4]
-
Monitoring: Monitor the reaction progress using chiral HPLC until approximately 50% conversion is achieved.[5][6]
-
Phase Separation: Stop the reaction and separate the two phases.
-
Product Recovery (Aqueous Phase): Collect the aqueous phase, which now contains the desired (S)-FCCA with high enantiomeric excess.[1] The acid can be isolated by acidification followed by extraction.[6]
-
Organic Phase Retention: Retain the organic phase, which is now enriched with (R)-MFCC.[1][4]
Step 2: Production of (R)-FCCA
-
Aqueous Phase Replacement: To the retained organic phase (enriched in (R)-MFCC), add a fresh aqueous phase containing immobilized EstR cells.[1][4]
-
Reaction: Stir the mixture. EstR will selectively hydrolyze the remaining (R)-MFCC into (R)-FCCA, which will move into the new aqueous phase.[4]
-
Monitoring and Work-up: Monitor the reaction to completion. Once finished, separate the phases.
-
Product Recovery (Aqueous Phase): Collect the aqueous phase containing the (R)-FCCA.[1]
Step 3: Subsequent Batches
-
To continue the process for subsequent batches, the organic phase is retained.[1]
-
Racemic MFCC is supplemented back into the organic phase after every two batches to maintain the substrate concentration.[1]
-
The aqueous phase is replaced in each batch, alternating between the one containing immobilized EstS and the one with EstR to sequentially produce and recover the optically pure FCCAs.[1]
Analytical Method
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of both the carboxylic acid product and the unreacted ester.[5][6]
-
Monitoring: Aliquots should be taken at regular intervals to track reaction conversion and enantioselectivity.[6]
Visualizations
Experimental Workflow Diagram
Caption: Sequential biphasic resolution workflow for producing (S) and (R)-FCCA.
Logical Relationship Diagram
Caption: Enzyme selectivity in the sequential enzymatic resolution process.
References
- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Chromone-2-Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthetic yield of chromone-2-carboxylic acids. This guide addresses common experimental challenges and offers detailed protocols and data-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain chromone-2-carboxylic acids?
A1: The most prevalent methods for synthesizing chromone-2-carboxylic acids and their derivatives include:
-
Microwave-assisted synthesis: This modern approach often involves the condensation of a substituted 2'-hydroxyacetophenone with diethyl oxalate in the presence of a base.[1][2] It is favored for its rapid reaction times and often high yields.[3]
-
Claisen Condensation: This classic method involves the reaction of an o-hydroxyacetophenone with an ester in the presence of a strong base to form a 1,3-diketone intermediate, which then undergoes cyclization.[4][5][6][7]
-
Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which is a key intermediate for chromone synthesis.[8][9][10][11]
-
Kostanecki-Robinson Reaction: This method involves the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization to form chromones.[12][13]
Q2: I am experiencing low yields in my chromone-2-carboxylic acid synthesis. What are the common factors to investigate?
A2: Low yields are a frequent issue and can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 2'-hydroxyacetophenone or other reagents can lead to side reactions and lower the yield of the desired product.[14]
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical parameters that significantly influence the reaction outcome.[1][14]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[14][15]
-
Side Product Formation: The formation of unwanted byproducts, such as coumarins or aurones, can consume starting materials and reduce the yield of the desired chromone.[16]
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps like extraction and column chromatography.[2][3]
Q3: How can I minimize the formation of byproducts in my reaction?
A3: Minimizing byproduct formation is key to optimizing your yield. Here are some strategies:
-
Choice of Condensing Agent: In reactions like the Simonis reaction, using phosphorus pentoxide has been reported to favor the formation of chromones over isomeric coumarins.[15]
-
Reaction Conditions Control: Carefully controlling the reaction temperature and choosing an appropriate base can influence the product ratio, for example, favoring flavone formation over aurones.[14]
-
Protecting Groups: In syntheses involving dihydroxyacetophenones, monoprotection of one hydroxyl group can lead to a smoother Claisen condensation and improve yields.[17]
Q4: Are there any safety precautions I should take during chromone synthesis?
A4: Yes, standard laboratory safety practices are essential. Specific precautions include:
-
Handling Reagents: Many reagents used are corrosive or toxic. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
-
High Temperatures: Many of the synthetic protocols require elevated temperatures. Use appropriate heating equipment and exercise caution to prevent burns.[15]
-
Microwave Synthesis: If using a microwave reactor, ensure you are properly trained in its operation and adhere to all manufacturer safety guidelines.[15]
Troubleshooting Guides
Issue 1: Low Yield in Microwave-Assisted Synthesis
Possible Causes & Solutions:
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is crucial for reaction efficiency.
-
Solution: Systematically screen different bases (e.g., NaH, EtONa, DBU) and solvents (e.g., EtOH, THF, Dioxane). Anhydrous conditions are often critical.[14]
-
-
Incorrect Temperature and Time: Microwave parameters directly impact reaction kinetics.
-
Insufficient Acid for Hydrolysis: In the final step, incomplete hydrolysis of the ester intermediate will result in a lower yield of the carboxylic acid.
-
Solution: Ensure a sufficient concentration and volume of acid (e.g., HCl) is used for the hydrolysis step.[1]
-
Issue 2: Formation of Isomeric Byproducts (e.g., Coumarins)
Possible Causes & Solutions:
-
Reaction Pathway Competition: Depending on the reaction conditions and substrates, the formation of coumarins can compete with chromone synthesis.
-
Solution: The choice of catalyst can direct the reaction towards the desired product. For instance, in the Simonis reaction, phosphorus pentoxide is known to favor chromone formation.[15]
-
-
Rearrangement of Intermediates: Certain intermediates may be prone to rearrangements that lead to undesired isomers.
-
Solution: Modifying the reaction temperature or the order of reagent addition can sometimes suppress these rearrangements.
-
Quantitative Data Summary
Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [1][3]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | EtONa (1) | EtOH | 120 | 10 + 10 | 10 |
| 2 | EtONa (2) | EtOH | 120 | 10 + 10 | 25 |
| 3 | EtONa (3) | EtOH | 120 | 10 + 10 | 30 |
| 4 | NaH (3) | Dioxane | 120 | 10 + 10 | 60 |
| 5 | NaH (3) | THF | 120 | 10 + 10 | 75 |
| 6 | NaH (3) | THF | 140 | 15 + 15 | 87 |
Data extracted from a study optimizing the synthesis of 6-bromochromone-2-carboxylic acid from 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate.[1]
Experimental Protocols
Protocol 1: Optimized Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids[1]
This protocol describes a general method for the synthesis of chromone-2-carboxylic acids using microwave irradiation.
-
Reaction Setup: To a 10 mL microwave vial, add the substituted 2'-hydroxyacetophenone (1.0 eq).
-
Base Addition: Add sodium hydride (NaH, 3.0 eq) to the vial under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) followed by diethyl oxalate (2.0 eq).
-
Microwave Irradiation (Step 1): Seal the vial and heat the mixture using microwave irradiation at 140 °C for 15 minutes.
-
Acidification (Step 2): After cooling, add 6 M aqueous HCl to the reaction mixture.
-
Microwave Irradiation (Step 2): Reseal the vial and heat again using microwave irradiation at 140 °C for 15 minutes.
-
Workup: After cooling, collect the precipitate by filtration, wash with cold water, and dry to obtain the chromone-2-carboxylic acid.
Protocol 2: Baker-Venkataraman Rearrangement and Cyclization to Flavone[14]
This three-step protocol describes the synthesis of flavone from 2'-hydroxyacetophenone.
-
Esterification: To a solution of 2'-hydroxyacetophenone (1.0 eq) in pyridine, add benzoyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Rearrangement: After completion of the esterification, add powdered potassium hydroxide (3.0 eq) and continue stirring at room temperature for 2-3 hours.
-
Cyclization: Acidify the reaction mixture with glacial acetic acid. Heat the mixture to reflux for 1-2 hours to effect cyclization to the flavone.
Visualizations
Caption: Workflow for microwave-assisted synthesis of chromone-2-carboxylic acids.
Caption: Troubleshooting guide for low yields in chromone synthesis.
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 13. Kostanecki Acylation [drugfuture.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Chromane-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude Chromane-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow or brown tint. How can I decolorize it?
A1: Discoloration in the final product often arises from residual impurities or degradation byproducts. An effective method to remove colored impurities is to perform a charcoal treatment. During recrystallization, add a small amount of activated charcoal to the hot solution, heat for a short period, and then remove the charcoal via hot filtration before allowing the solution to cool.[1][2] Be cautious not to use an excessive amount of charcoal, as it can adsorb your desired product and reduce the overall yield.[2]
Q2: My crude material has a low melting point with a broad range. What does this indicate?
A2: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Further purification steps, such as recrystallization or column chromatography, are necessary.
Q3: What are the most common impurities I should expect in my crude this compound?
A3: Common impurities largely depend on the synthetic route. However, they typically include unreacted starting materials, reagents from the synthesis, and potential byproducts. For instance, if synthesized from 4-benzopyrone-2-carboxylic acid via hydrogenation, unreacted starting material could be a key impurity.[3]
Q4: I am experiencing low recovery after the acid-base extraction. What are the potential causes?
A4: Low yield after an extractive workup can be due to several factors. Ensure the pH is correctly adjusted; to extract the carboxylate salt into the aqueous phase, the pH should be at least 2-3 units above the pKa of the carboxylic acid. Conversely, to recover the protonated acid into the organic layer, the pH must be at least 2-3 units below the pKa.[4][5] Another cause could be insufficient extraction; it is more effective to perform multiple extractions with smaller volumes of solvent than one large-volume extraction.[2] Finally, the formation of stable emulsions can trap the product; if this occurs, adding brine may help break the emulsion.
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high. To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Using a solvent pair (e.g., ethyl acetate/hexanes) can also be effective; dissolve the crude product in a minimal amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until turbidity appears, reheat to clarify, and then cool slowly.[2]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete precipitation during acid-base workup. Product loss during transfers. Product is partially soluble in the wash solvent. | 1. Adjust the pH of the aqueous phase to be well below the pKa of the carboxylic acid (e.g., pH 2) to ensure complete precipitation.[3] 2. Use a minimal amount of cold solvent for transfers to reduce mechanical losses.[1] 3. Pre-chill all wash solvents to minimize product solubility.[1] |
| Persistent Impurities in NMR/HPLC | Co-precipitation of impurities. Ineffective separation by the chosen method. | 1. If recrystallization fails, attempt column chromatography for separation based on polarity.[1] 2. For acidic impurities, an acid-base extraction is often highly effective.[5] 3. Ensure the chosen recrystallization solvent has a large solubility difference for the product versus the impurity at high and low temperatures. |
| Crystals Do Not Form During Recrystallization | The solution is not supersaturated. High impurity load is inhibiting crystallization. The chosen solvent is unsuitable. | 1. Evaporate some solvent to increase the concentration.[4] 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[4] 3. Add a seed crystal of the pure compound.[4] 4. If impurities are high, perform an initial purification by another method (e.g., extraction) before attempting recrystallization.[4] |
| Streaking or Tailing on TLC Plate | The compound is too polar for the chosen mobile phase. The compound is interacting strongly with the silica gel (acidic nature). | 1. Increase the polarity of the eluent, for example, by adding a small amount of methanol. 2. Add a small percentage (e.g., 1%) of acetic or formic acid to the mobile phase to suppress the deprotonation of the carboxylic acid on the silica plate, which often results in sharper spots.[6] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for separating the acidic this compound from neutral or basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Perform this extraction three times. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous phase in an ice bath and carefully acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 2. The this compound will precipitate out as a solid.[3]
-
Extraction of Pure Product: Extract the acidified aqueous solution multiple times with ethyl acetate.[3]
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[3]
Protocol 2: Purification by Recrystallization
This protocol is suitable when the crude material is mostly pure and aims to remove small amounts of impurities.
Methodology:
-
Solvent Selection: Experimentally determine a suitable solvent or solvent pair. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove it.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[4]
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.
Protocol 3: Purification by Column Chromatography
This technique is used to separate this compound from impurities with different polarities.
Methodology:
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.[1]
-
Mobile Phase (Eluent): Choose an eluent system based on TLC analysis. A common system for carboxylic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), with a small amount of acetic acid (e.g., 1%) added to prevent streaking.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the prepared column.
-
Elution: Pass the mobile phase through the column, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low product purity.
References
Improving the enantiomeric excess in the chiral resolution of fluorinated chroman-2-carboxylic acids.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) in the chiral resolution of fluorinated chroman-2-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of fluorinated chroman-2-carboxylic acids?
A1: The main strategies for resolving racemic fluorinated chroman-2-carboxylic acids include enzymatic kinetic resolution, diastereomeric salt formation with a chiral resolving agent, and chiral High-Performance Liquid Chromatography (HPLC).[1] Each method has its advantages and challenges in terms of efficiency, scalability, and environmental impact.
Q2: Which enzymatic methods are effective for resolving fluorinated chroman-2-carboxylic acids?
A2: Enzymatic resolution using esterases has proven highly effective. Specifically, the esterases EstS and EstR from Geobacillus thermocatenulatus can resolve racemic methyl 6-fluoro-chroman-2-carboxylate in an aqueous-toluene biphasic system, yielding high enantiomeric excess for both (S) and (R)-enantiomers.[1]
Q3: What are common chiral resolving agents for the diastereomeric salt crystallization of fluorinated chroman-2-carboxylic acids?
A3: For the chemical resolution of 6-fluorochroman-2-carboxylic acid, optically active α-methylbenzylamine, specifically (R)-(+)-α-methylbenzylamine and (S)-(-)-α-methylbenzylamine, has been successfully used to form diastereomeric salts that can be separated by crystallization.[2]
Q4: How does the fluorine atom in the chroman structure affect the chiral resolution process?
A4: The presence of a fluorine atom can influence the physicochemical properties of the molecule, such as acidity, solubility, and crystal packing. In diastereomeric salt crystallization, these changes can affect the solubility difference between the diastereomeric salts, which is a critical factor for successful resolution. For enzymatic resolutions, the electronic properties of the fluorine atom can impact the rate and selectivity of the enzyme.
Troubleshooting Guides
Enzymatic Resolution of Methyl 6-Fluoro-chroman-2-carboxylate
Problem 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Time | The reaction should be stopped at approximately 50% conversion to achieve the highest ee for both the product and the remaining substrate. Monitor the reaction progress closely using chiral HPLC. |
| Enzyme Inhibition or Denaturation | Fluorinated compounds can sometimes act as enzyme inhibitors.[3][4][5][6] Ensure the reaction temperature and pH are within the optimal range for the specific esterase. If inhibition is suspected, consider using a lower substrate concentration or a different enzyme. |
| Improper Biphasic System | The aqueous-toluene system is reported to be effective.[1] Ensure proper mixing to facilitate the reaction at the interface. The volume ratio of the two phases can also be optimized. |
| Impure Substrate | Impurities in the racemic methyl 6-fluoro-chroman-2-carboxylate can interfere with the enzymatic reaction. Ensure the purity of the starting material. |
Problem 2: Low Reaction Rate
| Potential Cause | Suggested Solution |
| Low Enzyme Activity | Verify the activity of the esterase preparation. Use freshly prepared or properly stored enzyme. Consider using immobilized enzymes to improve stability and reusability.[1] |
| Mass Transfer Limitation | In a biphasic system, the reaction rate can be limited by the transfer of the substrate and product between the two phases. Increase the agitation speed to improve mixing. |
| Sub-optimal Temperature or pH | Determine the optimal temperature and pH for the specific esterase being used. For EstS and EstR, the reaction is typically carried out at a controlled temperature. |
Diastereomeric Salt Resolution of 6-Fluorochroman-2-carboxylic Acid
Problem 1: Poor or No Crystallization
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Screen a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with non-polar solvents like hexanes). |
| Solution is Undersaturated | Concentrate the solution by carefully evaporating some of the solvent. |
| Solution is Supersaturated but Nucleation is Inhibited | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt. |
Problem 2: Low Diastereomeric Excess (de%) in Crystals
| Potential Cause | Suggested Solution |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of both diastereomers. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
| Solvent System Not Optimal | A different solvent or solvent mixture may provide better selectivity. Re-screen solvents to find one that gives a larger difference in solubility between the diastereomers. |
| Impure Resolving Agent | Ensure the chiral resolving agent has high enantiomeric purity. |
| Recrystallization Needed | A single crystallization may not be sufficient. Perform one or more recrystallizations of the diastereomerically enriched salt to improve its purity. |
Chiral HPLC Analysis
Problem 1: Poor Resolution of Enantiomers
| Potential Cause | Suggested Solution |
| Incorrect Chiral Stationary Phase (CSP) | The choice of CSP is the most critical factor. For acidic compounds like fluorinated chroman-2-carboxylic acids, polysaccharide-based columns (e.g., Chiralpak series) or protein-based columns are often effective. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For normal-phase chromatography, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape for acidic analytes. |
| Inappropriate Temperature | Lowering the column temperature can sometimes increase the interaction differences between the enantiomers and the CSP, leading to better resolution. |
Problem 2: Peak Tailing
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated. Adding a small amount of a strong acid like TFA (0.1%) to the mobile phase can suppress the ionization of the carboxylic acid and reduce tailing. |
| Column Overload | Inject a smaller amount of the sample or dilute the sample. |
| Contaminated Column or Guard Column | Flush the column with a strong solvent. If a guard column is used, replace it. |
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for 6-Fluoro-chroman-2-carboxylic Acid Derivatives
| Parameter | Enzymatic Resolution (Methyl Ester)[1] | Diastereomeric Salt Crystallization[2] |
| Resolving Agent | Esterases (EstS and EstR) | (R)-(+)- or (S)-(-)-α-methylbenzylamine |
| Achieved Enantiomeric Excess (ee%) | (S)-FCCA: 96.9%, (R)-FCCA: 99.1% | Data not specified, but successful resolution reported. |
| Yield | 93.5% total mole yield | Dependent on crystallization efficiency. |
| Key Advantages | High ee%, environmentally friendly, mild conditions. | Scalable, well-established technique. |
| Key Challenges | Enzyme cost and stability, requires ester derivative. | Requires screening of resolving agents and solvents, may require multiple recrystallizations. |
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic Methyl 6-Fluoro-chroman-2-carboxylate
This protocol is based on the method described by Jiang et al. (2022).[1]
Materials:
-
Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)
-
Immobilized cells of E. coli expressing EstS and EstR
-
Toluene
-
Aqueous buffer (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Reaction Setup: Prepare a biphasic system consisting of a solution of racemic MFCC in toluene (organic phase) and an aqueous buffer containing the immobilized EstS-expressing cells (aqueous phase).
-
First Resolution Step ((S)-FCCA production):
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction by chiral HPLC until approximately 50% conversion is reached.
-
Separate the aqueous and organic phases. The aqueous phase now contains the sodium salt of (S)-6-fluoro-chroman-2-carboxylic acid.
-
-
Isolation of (S)-FCCA:
-
Acidify the aqueous phase with an acid (e.g., HCl) to a pH of approximately 2.
-
Extract the (S)-FCCA with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the (S)-FCCA.
-
-
Second Resolution Step ((R)-FCCA production):
-
Wash the organic phase from step 2 (which is now enriched with (R)-MFCC) with brine.
-
Add a fresh aqueous phase containing the immobilized EstR-expressing cells.
-
Stir the mixture under the same conditions as the first step until the hydrolysis of the remaining (R)-MFCC is complete.
-
-
Isolation of (R)-FCCA:
-
Separate the phases and isolate the (R)-FCCA from the aqueous phase following the same procedure as for the (S)-enantiomer (step 3).
-
Protocol 2: Diastereomeric Salt Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid
This is a general protocol that should be optimized for specific experimental conditions.
Materials:
-
Racemic 6-fluorochroman-2-carboxylic acid
-
Enantiomerically pure (R)-(+)-α-methylbenzylamine (or the (S)-enantiomer)
-
A suitable solvent (e.g., ethanol, isopropanol, ethyl acetate, or mixtures thereof)
Procedure:
-
Salt Formation:
-
Dissolve the racemic 6-fluorochroman-2-carboxylic acid in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent, (R)-(+)-α-methylbenzylamine, in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C).
-
The less soluble diastereomeric salt will crystallize out of the solution.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor which contains the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the collected crystals from a fresh portion of the hot solvent.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Dissolve the diastereomerically pure salt in water.
-
Acidify the solution with a strong acid (e.g., 2M HCl) to a pH of about 2.
-
The enantiomerically enriched 6-fluorochroman-2-carboxylic acid will precipitate or can be extracted with an organic solvent.
-
Collect the pure enantiomer by filtration or extraction.
-
Visualizations
Caption: Workflow for the sequential enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate.
Caption: General workflow for chiral resolution via diastereomeric salt formation and crystallization.
Caption: Troubleshooting logic for addressing low enantiomeric excess in chiral resolution experiments.
References
- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. New fluorinated derivatives as esterase inhibitors. Synthesis, hydration and crossed specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Trolox Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Trolox, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid Trolox?
A1: Solid Trolox should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1] When stored at -20°C, Trolox is stable for at least two to four years.[2][3]
Q2: How should I prepare a Trolox stock solution?
A2: To prepare a stock solution, dissolve solid Trolox in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[2][3] It is recommended to purge the solvent with an inert gas before dissolving the Trolox.[2][3] The solubility is approximately 20 mg/mL in DMSO and 30 mg/mL in ethanol and DMF.[3] For antioxidant assays, a common stock solution concentration is 1 mM, which can be prepared by dissolving Trolox in ethanol or a buffer.[4]
Q3: How stable are Trolox stock solutions in different solvents?
A3: The stability of Trolox stock solutions depends on the solvent and storage temperature. Ethanol-based stock solutions are stable for up to one month when stored at -20°C.[5][6] For longer-term storage of up to 6 months, stock solutions in solvents like DMSO can be stored at -80°C.[7] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[7]
Q4: Can I store Trolox in aqueous solutions?
A4: It is not recommended to store Trolox in aqueous solutions for more than one day.[2][3] The stability of Trolox is lower in aqueous buffers. If you need to prepare aqueous solutions, they should be made fresh before the experiment.
Q5: Is Trolox light-sensitive?
A5: Yes, Trolox can undergo photo-oxidation upon exposure to UVB and UVA irradiation.[8] Therefore, it is important to protect both solid Trolox and its solutions from light by storing them in dark containers or wrapping containers with aluminum foil.
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Stability |
| Solid | 0 - 4°C | Short-term (days to weeks) | Stable[1] |
| -20°C | Long-term (months to years) | ≥ 2-4 years[1][2][3] | |
| Stock Solution (in Ethanol) | -20°C | Up to 1 month | Stable[5][6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Stable[7] |
| -80°C | Up to 6 months | Stable[7] | |
| Aqueous Solution | Room Temperature or Refrigerated | Not recommended for > 1 day | Unstable[2][3] |
Solubility Data
| Solvent | Solubility |
| Ethanol | ~30 mg/mL[3] |
| DMSO | ~20 mg/mL[2][3] |
| Dimethylformamide (DMF) | ~30 mg/mL[3] |
| PBS (pH 7.2) | ~3 mg/mL[2][3] |
| Water | Slightly soluble (~0.5 mg/mL)[5] |
Experimental Protocols and Workflows
Preparation of Trolox Stock and Working Solutions
A crucial step in many antioxidant assays is the accurate preparation of Trolox solutions. The following workflow outlines the standard procedure.
Caption: Workflow for preparing Trolox stock and working solutions.
Troubleshooting Guide
Problem: Inconsistent results in antioxidant capacity assays (e.g., ABTS, DPPH).
-
Possible Cause 1: Degradation of Trolox standard solutions.
-
Possible Cause 2: Improper storage of solid Trolox.
-
Solution: Verify that solid Trolox is stored at the recommended temperature (-20°C for long-term) and protected from light and moisture.[1]
-
-
Possible Cause 3: Pipetting errors during serial dilutions.
-
Solution: Use calibrated pipettes and ensure proper mixing at each dilution step to create an accurate standard curve.
-
Problem: Difficulty dissolving Trolox.
-
Possible Cause 1: Using an inappropriate solvent.
-
Solution: Refer to the solubility table above. For high concentrations, use organic solvents like ethanol, DMSO, or DMF.[2][3] For aqueous-based assays, prepare a concentrated stock in an organic solvent and then dilute it in the aqueous buffer, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.[2]
-
-
Possible Cause 2: Low-quality or degraded Trolox.
-
Solution: Ensure the Trolox powder is a white to off-white crystalline solid.[9] If it appears discolored, it may have degraded and should be replaced.
-
Problem: Unexpected pro-oxidant effects observed in cell-based assays.
-
Possible Cause: Trolox concentration is too high.
-
Solution: At high concentrations (e.g., above 20 µM in some cell lines), Trolox can exhibit pro-oxidant effects.[10] It is crucial to perform dose-response experiments to determine the optimal antioxidant concentration range for your specific experimental model.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues with Trolox.
References
- 1. medkoo.com [medkoo.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trolox [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Chromane Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of chromane derivatives.
Frequently Asked Questions (FAQs)
Q1: My chromane derivative is precipitating out of my aqueous buffer. What are the initial troubleshooting steps?
A1: Precipitation of hydrophobic compounds like many chromane derivatives is a common issue. The first step is to assess the compound's physicochemical properties and select an appropriate solubilization strategy. A systematic approach can save significant time and resources.
Initial Strategy Workflow:
-
Characterize the Compound: Determine if your chromane derivative has ionizable functional groups (e.g., carboxylic acids, amines). This will dictate whether pH adjustment is a viable primary strategy.
-
Attempt pH Adjustment: If the compound is ionizable, modifying the pH of the solution can significantly increase solubility.[1][2][3] For acidic chromanes, increasing the pH will deprotonate the molecule, making it more soluble. For basic chromanes, decreasing the pH will protonate it, increasing solubility.
-
Consider Cosolvents: If pH adjustment is not effective or the compound is neutral, the use of water-miscible organic solvents (cosolvents) is a common next step.[4][5][6]
-
Evaluate Other Techniques: If simpler methods fail, more advanced techniques such as using cyclodextrins, surfactants, or creating solid dispersions may be necessary.[7]
Below is a decision-making workflow to guide your initial troubleshooting efforts.
Q2: How can I use pH adjustment to improve the solubility of my ionizable chromane derivative?
A2: Adjusting the pH is a powerful technique for ionizable compounds.[1][2][3][] By shifting the pH of the medium, you can convert the drug into its more soluble salt form.[1]
-
For Weakly Acidic Chromanes: Increasing the pH above the compound's pKa will cause deprotonation, forming an anionic salt that is typically more water-soluble.
-
For Weakly Basic Chromanes: Decreasing the pH below the compound's pKa will lead to protonation, forming a cationic salt with enhanced solubility.
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Determine pKa: If not already known, determine the pKa of your chromane derivative experimentally (e.g., via potentiometric titration) or through in silico prediction tools.
-
Prepare Buffers: Prepare a series of buffers with pH values spanning a range around the pKa (e.g., pKa ± 2 units). Common biological buffers include phosphate, acetate, and Tris.
-
Create Slurry: Add an excess amount of the chromane derivative to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate and Quantify: Separate the undissolved solid (e.g., by centrifugation at 15,000 rpm for 15 minutes). Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Plot Data: Plot the measured solubility against the pH of the buffer to determine the optimal pH for solubilization.
Table 1: Hypothetical pH-Solubility Profile for a Weakly Acidic Chromane Derivative (pKa = 4.5)
| Buffer pH | State of Compound | Expected Solubility |
| 2.5 | Primarily Unionized | Low |
| 3.5 | Mostly Unionized | Low-Moderate |
| 4.5 | 50% Ionized | Moderate |
| 5.5 | Mostly Ionized | High |
| 6.5 | Primarily Ionized | Very High |
Q3: Cosolvents like DMSO are not working well enough or are incompatible with my cell-based assay. What are the alternatives?
A3: While DMSO is a common starting point, several other strategies can be employed when it is insufficient or inappropriate for the experimental system. The main alternatives are complexation with cyclodextrins, micellar solubilization using surfactants, and formulating the compound as a solid dispersion.[7][9]
1. Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules, like chromane derivatives, forming a water-soluble inclusion complex.[11][12] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility than the parent β-cyclodextrin.[10][11]
2. Micellar Solubilization (Surfactants): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles in aqueous solutions.[13] These micelles have a hydrophobic core that can entrap insoluble drug molecules, effectively dissolving them in the bulk aqueous phase.[13][14] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Vitamin E TPGS are often preferred due to lower toxicity.[5][15]
3. Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[16][17][18] This prevents the drug from crystallizing and enhances its dissolution rate.[16][18] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[15][18] This method is more suitable for oral drug formulation rather than in vitro experimental solutions.
Table 2: Comparison of Advanced Solubilization Techniques
| Technique | Mechanism | Common Agents | Advantages | Disadvantages |
| Cyclodextrin Complexation | Encapsulation of the drug within the cyclodextrin cavity.[12] | HP-β-CD, SBE-β-CD | High solubilization capacity, low toxicity.[11] | Can be expensive, may alter drug-receptor binding. |
| Micellar Solubilization | Entrapment of the drug within the hydrophobic core of micelles.[13][14] | Tween® 80, Poloxamers, Vitamin E TPGS | Simple to prepare, high drug loading possible. | Potential for cell toxicity, may interfere with assays. |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic polymer matrix.[17][18] | PVP, HPMC, Soluplus® | Significant increase in dissolution and bioavailability.[16][19] | Requires specialized equipment (e.g., spray dryer), potential for physical instability.[17] |
Q4: How do I prepare and test a cyclodextrin inclusion complex for my chromane derivative?
A4: Preparing a cyclodextrin complex involves co-dissolving the drug and the cyclodextrin, allowing the complex to form, and then isolating the solid complex, often by freeze-drying. The effectiveness is then confirmed by a phase-solubility study.
Experimental Protocol: Phase-Solubility Study
This protocol determines the effect of a cyclodextrin on the solubility of a guest molecule (your chromane derivative).[11]
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add Excess Drug: Add an excess amount of your chromane derivative to each cyclodextrin solution in sealed vials. The amount should be enough to ensure undissolved solid remains at equilibrium.
-
Equilibrate: Agitate the vials on a shaker at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 48-72 hours).[11]
-
Sample Preparation: After equilibration, visually confirm the presence of solid drug in each vial. Centrifuge the samples to pellet the undissolved drug.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute as necessary and determine the concentration of the dissolved chromane derivative using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the total drug solubility (Y-axis) against the cyclodextrin concentration (X-axis). The shape of the resulting phase-solubility diagram indicates the type of complex formed and its stoichiometry. A linear (AL-type) plot is most common for 1:1 complexes and indicates increased solubility with increased cyclodextrin concentration.
References
- 1. pharmaguddu.com [pharmaguddu.com]
- 2. wjbphs.com [wjbphs.com]
- 3. PH adjustment: Significance and symbolism [wisdomlib.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. oatext.com [oatext.com]
- 11. benchchem.com [benchchem.com]
- 12. scienceasia.org [scienceasia.org]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. Design and characterization of submicron formulation for a poorly soluble drug: the effect of Vitamin E TPGS and other solubilizers on skin permeability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. crsubscription.com [crsubscription.com]
Troubleshooting side reactions during the synthesis of chromone-2-carboxylic acid derivatives.
Welcome to the Technical Support Center for the synthesis of chromone-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during these syntheses. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chromone-2-carboxylic acid?
The most prevalent laboratory synthesis involves a two-step, one-pot reaction starting from a substituted 2'-hydroxyacetophenone. The first step is a Claisen condensation with an oxalate ester, typically diethyl oxalate or ethyl oxalate, in the presence of a base like sodium methoxide or sodium ethoxide. The second step is an acid-catalyzed intramolecular cyclization and hydrolysis of the resulting ester to yield the chromone-2-carboxylic acid. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.
Q2: I'm getting a very low yield. What are the most critical factors to check?
Low yields in chromone-2-carboxylic acid synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 2'-hydroxyacetophenone or oxalate ester can lead to unwanted side reactions. Ensure the purity of all reactants before use.
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that may require optimization for your specific substrate.
-
Moisture: The reaction is sensitive to moisture, which can consume the base and hinder the initial condensation. Ensure anhydrous conditions are maintained.
-
Incomplete Hydrolysis: The final acid-catalyzed hydrolysis step may be incomplete, leaving the ethyl or methyl ester as a major component of the product mixture. This is particularly common with electron-withdrawing substituents on the aromatic ring.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A sample of the reaction mixture can be spotted on a TLC plate to visualize the consumption of the starting 2'-hydroxyacetophenone and the formation of the product. A co-spot with the starting material is recommended for accurate comparison.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Reaction
Q: My reaction has a low yield, and TLC analysis shows a significant amount of unreacted starting material. What steps should I take?
A: This issue often points to suboptimal reaction conditions. Consider the following troubleshooting workflow:
Methods for purifying chromone carboxylic acids without column chromatography.
This technical support center provides researchers, scientists, and drug development professionals with guidance on purifying chromone carboxylic acids without the use of column chromatography. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: Is it possible to achieve high purity for chromone carboxylic acids without using column chromatography?
A1: Yes, it is often possible to obtain chromone carboxylic acids with a high degree of purity using methods such as recrystallization, acid-base extraction, and simple washing/precipitation, thereby avoiding more laborious and costly chromatographic techniques.[1][2][3] Several studies have demonstrated the synthesis of various chromone-2-carboxylic acids with good yields and high purity using only washing and filtration steps.[1][2]
Q2: What are the most common non-chromatographic methods for purifying chromone carboxylic acids?
A2: The most common and effective methods include:
-
Recrystallization: An excellent technique for purifying solid compounds by dissolving the crude product in a hot solvent and allowing it to slowly cool, forming pure crystals.
-
Acid-Base Extraction: A liquid-liquid extraction method that separates the acidic chromone carboxylic acid from neutral or basic impurities by exploiting differences in solubility in aqueous and organic phases at different pH levels.[4][5][6]
-
Precipitation and Washing: This involves precipitating the chromone carboxylic acid from a solution, often by adding an anti-solvent or by adjusting the pH, followed by washing the solid with appropriate solvents to remove impurities.[1][2][7]
Q3: How do I choose the best purification method for my specific chromone carboxylic acid?
A3: The choice of method depends on the nature of the impurities.
-
If the impurities have significantly different solubility profiles from your product, recrystallization is a good choice.
-
If you have neutral or basic impurities, acid-base extraction is a very effective method.[4][8]
-
If your product precipitates out of the reaction mixture in a relatively pure form, simple washing with a solvent that dissolves the impurities but not your product may be sufficient.[1][2]
Q4: What are some good starting solvents for the recrystallization of chromone carboxylic acids?
A4: Based on the polar nature of the carboxylic acid group and the aromatic chromone core, good starting solvents to screen include ethanol, methanol, water, and mixtures of these.[9] A patent for chromone-2-carboxylic acid suggests recrystallization from anhydrous ethanol or a mixture of anhydrous alcohol and acetone.[7] The principle of "like dissolves like" can be a useful guide; solvents with similar functional groups to the compound being purified are often good choices.[9]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent; too much solvent was used. | - Reheat the solution and boil off some of the solvent to increase the concentration. - If the solution is still too dilute, evaporate all the solvent and try again with a smaller volume or a different solvent system. - Add a seed crystal to induce crystallization.[10] - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[10][11] |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the compound; high levels of impurities are present. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10][12] - Try a solvent with a lower boiling point.[13] - If impurities are the issue, consider a preliminary purification step like a charcoal treatment or an acid-base extraction.[10] |
| Low yield of recovered crystals. | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[14] - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[12][14] |
| Crystals form too quickly. | The solution is too concentrated or cooled too rapidly. | - Reheat the solution, add a small amount of extra solvent, and allow for slower cooling.[10] Slow cooling generally results in purer, larger crystals.[11][15] |
Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| An emulsion forms at the interface of the aqueous and organic layers. | Vigorous shaking of the separatory funnel. | - Allow the mixture to stand for a longer period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. |
| Poor recovery of the chromone carboxylic acid after acidification. | Incomplete extraction into the basic aqueous layer; incomplete precipitation upon acidification. | - Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions with fresh aqueous base. - After adding acid to the aqueous layer, check the pH with litmus or pH paper to ensure it is sufficiently acidic to fully protonate the carboxylate.[4] |
| The product is an oil after acidification, not a solid. | The melting point of the product is below room temperature, or impurities are depressing the melting point. | - If an oil forms, extract the product back into a fresh portion of an organic solvent (like dichloromethane or ethyl acetate), dry the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.[8] The resulting material can then be further purified by recrystallization. |
Experimental Protocols
Method 1: Purification by Washing and Precipitation
This protocol is adapted from a literature procedure for the synthesis of various chromone-2-carboxylic acids.[1][2]
-
Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing water (e.g., 50 mL). The crude chromone carboxylic acid should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing (Water): Wash the solid on the filter paper thoroughly with additional water to remove any water-soluble impurities.
-
Drying: Allow the solid to air-dry on the filter paper for a period, then transfer it to a watch glass or drying dish to dry completely.
-
Washing (Organic Solvent): Wash the dried solid with a suitable organic solvent in which the impurities are soluble but the product is not, such as dichloromethane.[1][2] This can be done by suspending the solid in the solvent, stirring, and then filtering again.
-
Final Drying: Dry the purified solid under a vacuum to remove all traces of the washing solvents.
Method 2: Purification by Acid-Base Extraction
This is a general protocol for separating a carboxylic acid from neutral impurities.
-
Dissolution: Dissolve the crude chromone carboxylic acid mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[5][6] Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.
-
Separation of Layers: Drain the lower aqueous layer containing the sodium salt of the chromone carboxylic acid into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution one or two more times, combining the aqueous extracts.
-
Isolation of Neutral Impurities: The organic layer now contains any neutral impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.[8]
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise with stirring until the solution is acidic (check with pH paper).[4] The chromone carboxylic acid should precipitate out as a solid.
-
Collection and Drying: Collect the purified solid by vacuum filtration, wash it with a small amount of ice-cold water, and dry it thoroughly.
Method 3: Purification by Recrystallization
This is a general protocol for the recrystallization of a solid organic compound.
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the chromone carboxylic acid poorly at room temperature but well at its boiling point. Ethanol, methanol, or ethanol/water mixtures are good starting points.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling chip) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[14] Dry the crystals completely.
Data Presentation
The following table summarizes yield data for various substituted chromone-2-carboxylic acids purified by a washing/precipitation method, as reported in the literature.[1]
| Substituent on Chromone Ring | Yield (%) |
| H | 54 |
| 6-F | 75 |
| 6-Cl | 82 |
| 6-Br | 87 |
| 6-I | 78 |
| 7-MeO | 93 |
| 7-Cl | 67 |
| 6,8-di-Br | 73 |
Visualizations
Caption: Workflow for Purification by Washing and Precipitation.
Caption: Workflow for Purification by Acid-Base Extraction.
Caption: Workflow for Purification by Recrystallization.
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. docsity.com [docsity.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. KR860000845B1 - Chromone-2-carboxylic acid and its preparation method - Google Patents [patents.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Challenges and solutions for scaling up microwave-assisted chromone synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up microwave-assisted chromone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave synthesis for chromones?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating methods for chromone synthesis, including:
-
Reduced Reaction Times: Reactions that might take hours or even days with conventional heating can often be completed in minutes. For example, the Knoevenagel condensation for synthesizing (E)-3-styryl-4H-chromen-4-ones was reduced from 12-31 hours to just 1 hour.[1]
-
Higher Yields: Microwave irradiation can often lead to improved reaction yields.[1][2][3]
-
Increased Purity and Reduced Byproducts: The rapid and uniform heating provided by microwaves can minimize the formation of unwanted side products.[3][4]
-
Energy Efficiency: Microwaves heat the reaction mixture directly, leading to lower energy consumption compared to heating an oil bath and reaction vessel.[1][3]
-
Greener Chemistry: The efficiency of microwave synthesis often allows for the use of less solvent or even solvent-free conditions.[1][3]
Q2: Is it possible to scale up microwave-assisted chromone synthesis to produce larger quantities?
Yes, scaling up is feasible. Researchers have successfully scaled up the synthesis of chromone derivatives to produce quantities up to a kilogram.[1][5][6] This is often achieved by using multi-vessel systems in a multimode microwave reactor, allowing for the parallel processing of multiple reactions.[1][5] For instance, a Milestone-MicroSynth with several vessels can be used to scale up to 500g.[5]
Q3: What are the most significant challenges when scaling up microwave-assisted chromone synthesis?
The main challenges include:
-
Heating Uniformity: Ensuring even heating throughout a larger reaction volume is critical to avoid hotspots, which can lead to byproduct formation or decomposition.[4][7][8]
-
Microwave Penetration Depth: Microwaves can only penetrate a few centimeters into a sample, making it difficult to heat large volumes uniformly in a single, large batch reactor.[8]
-
Temperature and Pressure Control: As the reaction volume increases, managing the heat and pressure generated, especially when using sealed vessels with superheated solvents, becomes more complex and critical for safety.[4][8][9]
-
Solvent Choice: A solvent that works well on a small scale may not be optimal for scale-up due to its dielectric properties, boiling point, and ability to dissipate heat.[10][11]
-
Catalyst Deactivation: In catalyst-based reactions, localized overheating can lead to catalyst deactivation, reducing efficiency and yield.[12][13]
Q4: How do I choose the right solvent for scaling up my microwave chromone synthesis?
Solvent selection is crucial for successful scale-up. Consider the following:
-
Dielectric Properties: Solvents are classified as high, medium, or low microwave absorbers based on their loss tangent (tan δ).[9] Highly absorbing solvents heat up very quickly. For large volumes, a solvent with moderate absorption might be preferable to ensure more even heating.
-
Boiling Point: To reach high reaction temperatures, you can use a high-boiling point solvent or a lower-boiling point solvent in a sealed vessel to allow for superheating.[9][14]
-
Pressure Generation: Be aware of the pressure generated by a solvent when heated above its boiling point in a sealed vessel. This is a major safety consideration for scale-up.[10]
-
Reagent Polarity: If your reactants are non-polar, a polar solvent is necessary to absorb the microwave energy and heat the reaction.[14] Conversely, a non-polar solvent can act as a heat sink for highly exothermic reactions involving polar reagents.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield on Scale-Up | 1. Uneven Heating: Hotspots may be causing degradation of reactants or products.[4][15] 2. Insufficient Microwave Power: The power may not be sufficient to heat the larger volume to the optimal temperature. 3. Catalyst Deactivation: Localized high temperatures can deactivate the catalyst.[12] | 1. Improve Stirring: Ensure vigorous and efficient stirring to distribute heat evenly. 2. Use a Different Reactor Setup: Consider using a multi-vessel system for parallel synthesis instead of a single large vessel.[8] For some systems, a continuous flow reactor might be an option.[8][16] 3. Adjust Solvent: Use a more suitable solvent with appropriate dielectric properties for the larger scale.[10] 4. Optimize Power and Time: Re-optimize the microwave power and reaction time for the larger scale.[14] |
| Formation of Byproducts | 1. Overheating: Exceeding the optimal reaction temperature can lead to side reactions.[4] 2. Prolonged Reaction Time: Even at the correct temperature, extended reaction times can promote byproduct formation. | 1. Precise Temperature Control: Use a fiber optic temperature sensor for accurate internal temperature monitoring. 2. Reduce Reaction Time: Re-evaluate the optimal reaction time for the scaled-up reaction. Microwave reactions are very fast, and even a small increase in time can be detrimental. 3. Lower Reaction Temperature: A slightly lower temperature might be sufficient for the reaction to proceed cleanly on a larger scale.[17] |
| Inconsistent Results Between Batches | 1. Variations in Starting Material Purity: Impurities can affect the reaction outcome. 2. Inconsistent Reactor Loading: Differences in volume or reagent amounts between vessels in a parallel setup. 3. Non-uniform Microwave Field: In multimode reactors, the microwave field may not be perfectly uniform, leading to different heating rates in different vessel positions.[4] | 1. Ensure High Purity of Reagents: Use consistently pure starting materials. 2. Accurate Dispensing: Carefully measure and dispense equal amounts of reagents into each vessel. 3. Use a Turntable: If your multimode reactor has a turntable, ensure it is functioning correctly to average out field inconsistencies. 4. Validate Each Vessel Position: If high consistency is required, you may need to validate the performance of each vessel position in the reactor. |
| Pressure Exceeds Safety Limits | 1. Solvent Volatility: The chosen solvent may be too volatile for the set temperature. 2. Reaction Exotherm: The reaction itself may be generating significant heat and pressure. 3. Vessel Overfilling: Insufficient headspace in the sealed vessel. | 1. Choose a Higher-Boiling Point Solvent: This will generate less pressure at the same temperature.[14] 2. Reduce the Set Temperature: A lower temperature will result in lower pressure. 3. Reduce the Reaction Volume: Ensure adequate headspace in the reaction vessel (typically, do not exceed 2/3 of the vessel volume). 4. Program a Slower Temperature Ramp: A slower ramp rate can help to control exothermic reactions. |
Experimental Protocols
Protocol 1: Microwave-Assisted Baker-Venkataraman Rearrangement for Chromone Synthesis
This protocol is a general guideline. Optimization may be required for specific substrates.
-
Reagent Preparation: In a microwave-safe vessel, dissolve the starting o-acyloxyacetophenone in a suitable high-boiling point, polar solvent (e.g., pyridine, DMF, or DMSO).
-
Base Addition: Add a suitable base (e.g., powdered potassium hydroxide or sodium methoxide) to the solution.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).[5] The reaction should be monitored for completion by TLC or LC-MS.
-
Work-up: After cooling the reaction vessel, neutralize the mixture with an appropriate acid (e.g., dilute HCl). The product may precipitate out and can be collected by filtration. Alternatively, an extractive work-up may be necessary.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Knoevenagel Condensation for 3-Styryl-4H-chromen-4-one Synthesis
This protocol is adapted from a reported procedure.[1]
-
Reagent Mixture: In a microwave vial, combine 4H-chromen-4-one-3-carbaldehyde and the appropriate arylacetic acid.
-
Solvent/Catalyst: Add a suitable solvent and a catalytic amount of a base (e.g., piperidine in ethanol). For solvent-free conditions, the reagents can be mixed directly.
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor. A typical condition is 1 hour at a specific temperature, which needs to be optimized for the specific substrates.[1]
-
Cooling and Isolation: After the reaction is complete, cool the vessel. The product may precipitate upon cooling and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and dry to obtain the pure (E)-3-styryl-4H-chromen-4-one.
Quantitative Data Summary
Table 1: Comparison of Conventional vs. Microwave Synthesis for Selected Chromone Derivatives
| Reaction Type | Substrates | Conventional Method | Microwave Method | Yield Improvement | Reference |
| Knoevenagel Condensation | 4H-chromen-4-one-3-carbaldehyde, p-nitrophenylacetic acid | 12-31 hours, 48% yield | 1 hour, 56% yield | 16.7% | [1] |
| Aldol Condensation | 2'-hydroxyacetophenone, benzaldehyde | Long reaction time | 15 min, excellent yield | N/A (Time reduction is key) | [5] |
| Baker-Venkataraman Rearrangement | o-acyloxyacetophenones | >1 hour | 10-20 min, 31-45% yield | N/A (Time and yield improvement) | [5] |
| Biscoumarin Synthesis | 4-hydroxycoumarin, 3-formylchromone | 4 hours, ~65-86% yield | 1 hour, ~65-86% yield | Same yield, 75% less time | [18] |
Visualizations
Caption: General workflow for microwave-assisted chromone synthesis.
Caption: Troubleshooting flowchart for low yield in scale-up.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijrpas.com [ijrpas.com]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solving the microwave heating uniformity conundrum for scalable high-temperature processes via a toroidal fluidised-bed reactor | Publicación [silice.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Solvent Choice for Microwave Synthesis [cem.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. netl.doe.gov [netl.doe.gov]
- 14. Getting Started with Microwave Synthesis [cem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Preventing unwanted ester formation during the synthesis of nitro-substituted chromone-2-carboxylic acid.
Welcome to the Technical Support Center for the synthesis of nitro-substituted chromone-2-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during this specific synthesis, with a focus on preventing unwanted ester formation.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize 6-nitro-4-oxo-4H-chromene-2-carboxylic acid, but I keep isolating the ethyl ester instead of the desired carboxylic acid. Why is this happening?
A1: This is a common issue specifically with nitro-substituted chromones. The synthesis often employs reagents like diethyl oxalate, which introduces an ethyl ester group. The subsequent hydrolysis step to convert the ester to a carboxylic acid is particularly challenging for nitro-substituted compounds. The strong electron-withdrawing nature of the nitro group deactivates the ester carbonyl towards nucleophilic attack by hydroxide, making standard hydrolysis conditions ineffective.[1][2] This can be further complicated by the poor solubility of the nitro-substituted ester intermediate in the reaction medium.[1]
Q2: What are the standard reaction conditions for the synthesis of chromone-2-carboxylic acids?
A2: A common method involves the condensation of a substituted 2'-hydroxyacetophenone with diethyl oxalate in the presence of a base like sodium methoxide, followed by acid-catalyzed cyclization and hydrolysis.[1] Microwave-assisted synthesis has been shown to be an efficient method for producing various chromone-2-carboxylic acids.[1][2][3]
Q3: Are there any alternative reagents to diethyl oxalate that would avoid the formation of an ester intermediate?
A3: While less common in the literature for this specific scaffold, exploring alternative C2-synthons could be a viable strategy. One could investigate the use of pyruvic acid or its derivatives to directly introduce the carboxylic acid functionality. However, this approach may require significant optimization of reaction conditions.
Q4: Can I use a different starting material to circumvent this issue?
A4: An alternative, though less direct, route could involve the synthesis of the chromone ring with a different functional group at the 2-position that is more readily converted to a carboxylic acid. For instance, a 2-methylchromone could potentially be oxidized to the carboxylic acid. However, this multi-step approach may be lower yielding and require more extensive process development.
Troubleshooting Guide: Unwanted Ester Formation
This guide provides a systematic approach to troubleshoot and overcome the challenge of isolating the ester byproduct instead of the desired nitro-substituted chromone-2-carboxylic acid.
| Issue | Possible Cause | Recommended Solution |
| Ester is isolated after synthesis | Incomplete hydrolysis of the ester intermediate due to the deactivating effect of the nitro group. | Option A: Post-synthesis Hydrolysis. Isolate the crude ester and subject it to more vigorous hydrolysis conditions. See "Experimental Protocols" for detailed methods. |
| Option B: Enhanced In-Situ Hydrolysis. In the one-pot synthesis, increase the duration and/or temperature of the final acidic hydrolysis step. For example, extend the reaction time with 6M HCl at 120°C.[1] | ||
| Low yield of carboxylic acid even with modified hydrolysis | Degradation of the product under harsh basic or acidic conditions. | Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time before significant degradation occurs. |
| Poor solubility of the ester intermediate in the hydrolysis medium. | Consider using a co-solvent like THF or dioxane to improve solubility during hydrolysis. | |
| Alternative strategies needed | The standard route consistently fails to provide the desired product in acceptable yields. | Option C: Alternative Synthetic Route. Explore a synthetic pathway that avoids an ester intermediate altogether. This may involve using a different C2-synthon. |
Experimental Protocols
Protocol 1: Standard Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids
This protocol is adapted from a general procedure and may lead to the ester in the case of nitro-substituted starting materials.[1]
-
Reaction Setup: In a microwave vial, dissolve the appropriate 2'-hydroxy-5'-nitroacetophenone (1.0 eq.) in dioxane.
-
Reagent Addition: Add diethyl oxalate (3.0 eq.) and a solution of sodium methoxide in methanol (2.0 eq.).
-
First Microwave Irradiation: Heat the reaction mixture to 120°C for 20 minutes in a microwave synthesizer.
-
Hydrolysis: Add 6M hydrochloric acid and continue heating at 120°C for at least 40 minutes.
-
Work-up: After cooling, the precipitated solid can be collected by filtration, washed with water, and dried.
Protocol 2: Vigorous Hydrolysis of Isolated Ethyl 6-Nitro-4-oxo-4H-chromene-2-carboxylate
This protocol is a suggested starting point for the hydrolysis of the recalcitrant ester, based on methods for hindered esters.
-
Reaction Setup: Suspend the isolated ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylate (1.0 eq.) in a mixture of methanol and water.
-
Base Addition: Add a solution of potassium hydroxide (3.0-5.0 eq.) in water.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may require several hours.
-
Work-up: After cooling, remove the methanol under reduced pressure. Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid to a pH of 1-2.
-
Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
Protocol 3: Non-Aqueous Hydrolysis using Lithium Hydroxide
This method is often successful for esters that are resistant to standard saponification.
-
Reaction Setup: Dissolve the isolated ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide (2.0-3.0 eq.).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Data Presentation
The following table provides a summary of expected outcomes for the synthesis and subsequent hydrolysis based on literature for similar compounds.
| Method | Substrate | Conditions | Product | Typical Yield |
| Microwave Synthesis[1] | 2'-hydroxyacetophenones (non-nitro) | NaOMe, Diethyl Oxalate, HCl | Chromone-2-carboxylic acids | 54-93% |
| Microwave Synthesis[1] | 2'-hydroxy-5'-nitroacetophenone | NaOMe, Diethyl Oxalate, HCl | Ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylate | Not reported, but ester is the main product |
| Vigorous Hydrolysis (Proposed) | Ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylate | KOH, MeOH/H₂O, Reflux | 6-nitro-4-oxo-4H-chromene-2-carboxylic acid | Yield will depend on optimization |
| Non-Aqueous Hydrolysis (Proposed) | Ethyl 6-nitro-4-oxo-4H-chromene-2-carboxylate | LiOH, THF/H₂O | 6-nitro-4-oxo-4H-chromene-2-carboxylic acid | Potentially high, as this method is effective for hindered esters |
Visualizations
General Synthetic Pathway and Point of Failure
Proposed Solution Workflow
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands [agris.fao.org]
Optimizing reaction parameters (base, solvent, temperature) in microwave-assisted synthesis.
Welcome to the technical support center for microwave-assisted synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on optimizing reaction parameters such as base, solvent, and temperature.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for my microwave-assisted reaction?
A1: Solvent selection is critical in microwave synthesis as the solvent's ability to absorb microwave energy dictates the heating efficiency.[1][2] Polar solvents with high dielectric constants are generally good microwave absorbers and heat up quickly.[3][4][5] Non-polar solvents are poor absorbers and will not heat efficiently on their own.[3][6]
Consider the following when selecting a solvent:
-
Polarity of Reactants: If your reactants are polar or ionic, they can absorb microwave energy directly, allowing for the use of a non-polar solvent which can act as a heat sink.[3] If your reactants are non-absorbing, a polar solvent is necessary to heat the reaction mixture.[3]
-
Conventional Method: As a starting point, you can often use the same solvent as in the conventional heating method.[4][7]
-
Desired Temperature: To reach higher temperatures, select a solvent with a higher boiling point.[3] In a sealed vessel, solvents can be heated significantly above their atmospheric boiling points, which can dramatically increase reaction rates.[3][8]
-
Solvent-Free Conditions: If your reagents are polar or ionic, they may absorb microwave energy efficiently enough to run the reaction without a solvent.[3]
Q2: What is a good starting point for optimizing the temperature in a microwave reaction?
A2: When adapting a conventional method to microwave synthesis, a good starting point for temperature optimization is 10°C above the temperature used in the conventional method.[3] From there, you can incrementally increase the temperature by 25°C, 50°C, and even 100°C, provided you do not exceed the decomposition temperature of your reactants or products.[3] For reactions in open vessels at atmospheric pressure, you will be limited by the solvent's boiling point.[3]
Q3: My reaction is not proceeding to completion. What parameters should I adjust?
A3: If your reaction is not going to completion, you can try several optimization strategies:
-
Increase the Temperature: The Arrhenius equation states that a 10°C increase in temperature can roughly double the reaction rate.[4] As long as your starting materials and products are stable, increasing the temperature is often the most effective first step.[4]
-
Extend the Reaction Time: If the reaction is proceeding but is slow, simply increasing the reaction time can lead to higher conversion.[4] If there is no product after the initial run, consider doubling the time.[3]
-
Increase Reagent Concentration: Increasing the concentration of one or more reagents can help drive the reaction forward.[4]
-
Change the Solvent: If you are limited by the boiling point of your solvent in an open vessel, switching to a higher-boiling point solvent will allow you to increase the reaction temperature.[3][9]
-
Add a Catalyst or Change the Base: A more effective catalyst or a stronger base might be required to facilitate the reaction.
Q4: I am observing decomposition of my starting materials or product. What should I do?
A4: Decomposition is a common issue when working at elevated temperatures. To mitigate this:
-
Lower the Temperature: This is the most direct way to prevent thermal degradation.[4]
-
Shorten the Reaction Time: It's possible the desired product forms quickly but then decomposes upon prolonged heating.[4] Running the reaction for a shorter duration might allow you to isolate the product before it degrades.
-
Decrease Reagent Concentration: High concentrations can sometimes lead to localized overheating and decomposition.[4]
-
Use a More Temperature-Stable Reagent: If a particular reagent is known to be thermally sensitive, consider if a more stable alternative exists.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not heat up | - The solvent is non-polar (e.g., toluene, hexane) and reactants are non-absorbing.[1][3] - Low microwave power setting. | - Switch to a polar solvent (e.g., DMF, ethanol, water).[1][4] - Add a polar co-solvent or an ionic liquid to increase microwave absorption.[4] - Ensure the microwave power is set appropriately for the solvent and vessel volume. |
| Reaction overheats or pressure exceeds limits | - Highly absorbing solvent or reagents. - Exothermic reaction. - Reaction produces gaseous byproducts in a sealed vessel.[8] | - Reduce the microwave power. - Use a less-absorbing solvent. - Employ simultaneous cooling if the feature is available on your reactor.[9] - CRITICAL: Do not run reactions that generate significant amounts of gas (e.g., decarboxylations) in a sealed vessel.[8] |
| Low product yield | - Sub-optimal temperature or reaction time.[10] - Inefficient base or catalyst. - Reaction has reached equilibrium. | - Systematically increase the temperature and/or reaction time.[3][4] - Screen different bases or catalysts. - Use an excess of one reactant to shift the equilibrium.[10] |
| Formation of multiple byproducts | - Temperature is too high, causing decomposition or side reactions.[4] - Localized overheating due to poor stirring.[11] | - Lower the reaction temperature.[4] - Reduce the reaction time.[4] - Ensure efficient stirring with a magnetic stir bar.[10] |
| Inconsistent results between runs | - Inaccurate temperature measurement. Infrared (IR) sensors can give misleading readings.[12][13] - Uneven heating.[14] | - Use a fiber optic temperature probe for accurate internal temperature measurement.[13] - Ensure proper stirring to maintain a homogeneous temperature distribution. |
Data Presentation
Table 1: Properties of Common Solvents for Microwave Synthesis
| Solvent | Microwave Absorption | Boiling Point (°C) | Dielectric Constant (ε) |
| Toluene | Very Low | 111 | 2.38 |
| Dioxane | Very Low | 101 | 2.21 |
| Tetrahydrofuran (THF) | Low | 66 | 7.58 |
| Acetonitrile | Medium | 82 | 37.5 |
| N,N-Dimethylformamide (DMF) | Medium | 153 | 36.7 |
| Ethanol | High | 78 | 24.5 |
| Methanol | High | 65 | 32.7 |
| Water | High | 100 | 80.4 |
| Dimethyl Sulfoxide (DMSO) | High | 189 | 46.7 |
Data compiled from various sources. Dielectric constants are approximate values at room temperature.[1][4][7]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis Optimization
This protocol provides a general framework for optimizing a reaction. Specific parameters will need to be adjusted for individual reactions.
-
Reactant Preparation: In a microwave-safe reaction vessel of the appropriate size, combine the limiting reagent (e.g., 1.0 mmol), the excess reagent (e.g., 1.2 mmol), the chosen base (e.g., 2.0 mmol), and the selected solvent (2-5 mL). Add a magnetic stir bar.
-
Vessel Sealing: Securely cap the reaction vessel according to the manufacturer's instructions.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity.
-
Parameter Setting (Initial Run):
-
Temperature: Set the temperature 10-20°C above the boiling point of the solvent or the temperature used in the conventional method.[3]
-
Time: Set the initial reaction time to 5-10 minutes.
-
Power: Use a moderate power setting (e.g., 100-150 W) or allow the instrument to automatically regulate power to maintain the target temperature.
-
Stirring: Set to a high level to ensure even heating.
-
-
Reaction Monitoring: After the initial run, cool the vessel to a safe temperature, and then carefully open it. Analyze a small aliquot of the reaction mixture by a suitable technique (e.g., TLC, LC-MS, GC-MS) to determine the extent of conversion and the presence of any byproducts.
-
Systematic Optimization: Based on the initial result, systematically vary one parameter at a time (temperature, time, base, or solvent) to improve the reaction outcome, as illustrated in the workflow diagram below.
Visualizations
Caption: Workflow for systematic optimization of microwave reaction parameters.
Caption: Logical relationships for troubleshooting common microwave synthesis issues.
References
- 1. Solvent Choice for Microwave Synthesis [cem.com]
- 2. Solvent Choice for Microwave Synthesis [cem.com]
- 3. Getting Started with Microwave Synthesis [cem.com]
- 4. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 5. Key Parameters on the Microwave Assisted Synthesis of Magnetic Nanoparticles for MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. biotage.com [biotage.com]
- 8. nsmn1.uh.edu [nsmn1.uh.edu]
- 9. Getting Started with Microwave Synthesis [cem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. ijrpas.com [ijrpas.com]
Validation & Comparative
Comparing the antioxidant activity of Trolox with other standards like ascorbic acid.
In the realm of antioxidant research, Trolox, a water-soluble analog of vitamin E, and ascorbic acid (Vitamin C) are two of the most frequently utilized standards for evaluating the antioxidant capacity of various substances. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in selecting the appropriate standard for their assays and in interpreting their results.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of Trolox and ascorbic acid can be compared using various assays, with the results often expressed as IC50 values (the concentration required to scavenge 50% of radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | Trolox | Ascorbic Acid | Key Findings |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | IC50 values vary depending on the study, often used as the standard for comparison.[1] | Generally exhibits strong scavenging activity. In some studies, ascorbic acid shows a lower IC50 than Trolox, indicating higher potency. For instance, in one study, the concentration range for scavenging 100 µM DPPH radicals was 0-200 µg/mL for ascorbic acid and 0-250 µg/mL for Trolox.[2] | The suitability of the standard can depend on the specific conditions of the assay.[1][2] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Serves as the benchmark standard for TEAC values.[3] | Often shows a TEAC value close to 1.0, indicating its antioxidant capacity is comparable to Trolox.[4] One study found the concentration range for scavenging ABTS radicals to be 0-250 µg/mL for Trolox.[2] | The ABTS assay is sensitive and has faster reaction kinetics, making it suitable for identifying the antioxidant activity of a wide range of compounds. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Used as the standard for expressing ORAC values. | Demonstrates significant oxygen radical absorbance capacity. | This assay measures the inhibition of peroxyl radical-induced oxidation, reflecting a different aspect of antioxidant activity compared to DPPH and ABTS assays.[5] |
| Pro-oxidant Activity | Can exhibit pro-oxidant properties, particularly in the presence of transition metal ions like Cu2+.[6][7][8] | Can also act as a pro-oxidant in the presence of free transition metals, leading to the generation of hydroxyl radicals.[6][7] | The pro-oxidant activity of both compounds is context-dependent and an important consideration in their application.[6][7] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are crucial for reproducible and comparable results.
DPPH Radical Scavenging Assay
The DPPH assay is a common method to assess the free radical scavenging ability of antioxidants.[9][10]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10]
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[9]
-
Reaction mixture: A specific volume of the test sample (at various concentrations) is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[9]
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to complete.[9]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the sample concentration.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[11][12]
Principle: ABTS is oxidized to its radical cation, ABTS•+, which is intensely colored blue-green. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[11]
Procedure:
-
Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark for 12-16 hours.[11][12]
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: The test sample (at various concentrations) is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[5][13]
Principle: This assay is based on the inhibition of the fluorescence decay of a fluorescent probe (like fluorescein) by an antioxidant. Peroxyl radicals, generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), quench the fluorescence of the probe. Antioxidants protect the probe from oxidation, thus preserving its fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[14][15]
Procedure:
-
Preparation of reagents: A fluorescent probe solution (e.g., fluorescein), an AAPH solution (free radical initiator), and a Trolox standard solution are prepared.[5]
-
Reaction setup: In a microplate, the fluorescent probe, the sample or Trolox standard, and a buffer are mixed.[5][15]
-
Initiation of reaction: The AAPH solution is added to initiate the peroxyl radical generation.[14]
-
Fluorescence measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm until the fluorescence has decayed.[14][15]
-
Calculation: The net area under the curve (AUC) is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration, and the ORAC value of the sample is expressed as Trolox equivalents.[15]
Visualizing Methodologies and Pathways
Experimental Workflow for Antioxidant Activity Assays
Caption: A generalized workflow for comparing antioxidant activity using DPPH, ABTS, and ORAC assays.
Nrf2/Keap1 Signaling Pathway and Ascorbic Acid
Ascorbic acid can modulate cellular antioxidant defenses through signaling pathways like the Nrf2/Keap1 pathway.
Caption: Ascorbic acid can influence the Nrf2/Keap1 pathway to enhance cellular antioxidant defenses.[16][17]
References
- 1. louis.uah.edu [louis.uah.edu]
- 2. scielo.br [scielo.br]
- 3. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. 3.5.4. ORAC Antioxidant Assay: [bio-protocol.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Vitamin C Attenuates Oxidative Stress, Inflammation, and Apoptosis Induced by Acute Hypoxia through the Nrf2/Keap1 Signaling Pathway in Gibel Carp (Carassius gibelio) [mdpi.com]
- 17. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chroman-2-Carboxylate Esters as Anticancer Agents: Structure-Activity Relationship Studies
Chroman-2-carboxylate esters and their derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating considerable potential as anticancer agents.[1][2] This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to offer an objective overview for researchers, scientists, and drug development professionals. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer cell proliferation.[1][3]
Quantitative Data on Anticancer Activity
The anticancer potency of various chroman-2-carboxylate esters and related chroman derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are summarized below. Lower values are indicative of higher potency.
| Compound ID/Name | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Chroman derivative 6i | MCF-7 (Breast) | GI50 | 34.7 | [3] |
| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI50 | 40.9 | [1][3] |
| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI50 | 41.1 | [1][3] |
| Chromone-2-carboxamide derivative 13 | Multiple | IC50 | 0.9–10 | [1] |
| Chroman derivative 4s | A549, H1975, HCT116, H7901 | IC50 | 0.578–1.406 | [1] |
| HHC (a chroman derivative) | A2058 (Melanoma) | IC50 | 0.34 | [3] |
| HHC (a chroman derivative) | MM200 (Melanoma) | IC50 | 0.66 | [3] |
| Chromone-2-carboxamide 15 | MDA-MB-231 (Triple-negative breast) | GI50 | 14.8 | [3] |
| Chromone-2-carboxamide 17 | MDA-MB-231 (Triple-negative breast) | GI50 | 17.1 | [3] |
| Coumarin-artemisinin hybrid 1a | HepG2 (Liver), Hep3B (Liver), A2780 (Ovarian), OVCAR-3 (Ovarian) | IC50 | 3.05 - 5.82 | [4] |
| Coumarin–1,2,3-triazole hybrid 12c | PC3 (Prostate), MGC803 (Gastric), HepG2 (Liver) | IC50 | 0.13 - 1.74 | [4] |
Experimental Protocols
The evaluation of the cytotoxic effects of chroman-2-carboxylate derivatives is commonly performed using the MTT assay.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2][3]
-
Compound Treatment: The cells are then treated with various concentrations of the chroman-2-carboxylate derivatives and incubated for a specified period, typically 48 or 72 hours.[1][3]
-
MTT Addition: Following the incubation period, an MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1][2][3] During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1][2] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.[2][3]
Signaling Pathways and Mechanisms of Action
The anticancer activity of chroman derivatives can be attributed to their ability to modulate various signaling pathways. One of the key mechanisms is the inhibition of enzymes crucial for cancer cell proliferation, such as Acetyl-CoA carboxylases (ACCs).[1] Additionally, these compounds are known to induce apoptosis (programmed cell death).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
In vitro biological evaluation of 6-chlorochroman-2-carboxylic acids as cholesterol biosynthesis antagonists.
A Comparative Guide to In Vitro Evaluation of Cholesterol Biosynthesis Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological evaluation of compounds designed to antagonize cholesterol biosynthesis. While specific quantitative data for 6-chlorochroman-2-carboxylic acids is not publicly available, this document presents a framework for such an evaluation using data from well-known and alternative cholesterol biosynthesis inhibitors. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive resource for researchers in the field of drug discovery targeting hypercholesterolemia.
Comparative Performance of Cholesterol Biosynthesis Inhibitors
The efficacy of various compounds in inhibiting cholesterol synthesis is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit 50% of the cholesterol biosynthesis in a given in vitro system. The table below summarizes the IC50 values for several classes of cholesterol biosynthesis inhibitors, providing a benchmark for comparison.
| Compound Class | Compound | Target Enzyme | Cell Type/System | IC50 |
| Statins | Pravastatin | HMG-CoA Reductase | Hep G2 cells | 1900 nM[1] |
| Simvastatin | HMG-CoA Reductase | Hep G2 cells | 34 nM[1] | |
| Lovastatin | HMG-CoA Reductase | Hep G2 cells | 24 nM[1] | |
| Natural Monoterpenes | Carvacrol | HMG-CoA Reductase | In vitro enzyme assay | 78.23 µM[2] |
| Geraniol | HMG-CoA Reductase | In vitro enzyme assay | 72.91 µM[2] | |
| Phenolic Acids | Caffeic Acid | HMG-CoA Reductase | In vitro enzyme assay | 10.162 µM[3][4] |
| Squalene Synthase Inhibitors | Zaragozic Acid A | Squalene Synthase | Rat liver microsomes | 78 pM[5] |
| Zaragozic Acid B | Squalene Synthase | Rat liver microsomes | 29 pM[5] | |
| Zaragozic Acid C | Squalene Synthase | Rat liver microsomes | 45 pM[5] | |
| Oxidosqualene Cyclase Inhibitors | RO 48-8071 | Oxidosqualene Cyclase | Ovarian cancer cells | Nanomolar range |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for two key experiments used to evaluate cholesterol biosynthesis inhibitors.
[14C]-Acetate Incorporation Assay for De Novo Cholesterol Synthesis
This assay measures the de novo synthesis of cholesterol by quantifying the incorporation of radiolabeled acetate, a primary precursor in the cholesterol biosynthesis pathway.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Cell culture medium
-
Test compounds (e.g., 6-chlorochroman-2-carboxylic acids)
-
[14C]-acetic acid
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis and lipid extraction (e.g., hexane/isopropanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to a desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 18-24 hours). Include a vehicle control.
-
Radiolabeling: Add [14C]-acetate to the culture medium and incubate for a specific duration (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.[6]
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove excess radiolabel. Lyse the cells and extract the lipids using an appropriate solvent system.
-
Lipid Separation: Separate the extracted lipids, including cholesterol, using thin-layer chromatography (TLC).
-
Quantification: Scrape the portion of the TLC plate corresponding to cholesterol and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Cholesterol Assay using Filipin Staining
This fluorometric method utilizes Filipin III, a fluorescent polyene macrolide that binds specifically to unesterified cholesterol, to visualize and quantify cellular cholesterol content.
Materials:
-
Cultured cells seeded in a 96-well plate
-
Test compounds
-
Cell-Based Assay Fixative Solution
-
Cholesterol Detection Wash Buffer
-
Filipin III stock solution (dissolved in ethanol)
-
Cholesterol Detection Assay Buffer
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with test compounds or a vehicle control for 48-72 hours.[7] A positive control, such as the cholesterol transport inhibitor U-18666A, can be used.[7]
-
Cell Fixation: Remove the culture medium and fix the cells with the Cell-Based Assay Fixative Solution for 10 minutes at room temperature.[8]
-
Washing: Wash the cells three times with Cholesterol Detection Wash Buffer for five minutes each.[8]
-
Filipin Staining: Dilute the Filipin III stock solution 1:100 in Cholesterol Detection Assay Buffer and add it to each well. Incubate in the dark for 30-60 minutes.[7][8]
-
Final Washes: Wash the cells twice with the wash buffer for five minutes each.[7][8]
-
Imaging: Immediately examine the staining using a fluorescence microscope with an excitation of 340-380 nm and emission of 385-470 nm.[7][8] Filipin fluorescence is prone to photobleaching.
-
Quantification: Analyze the fluorescence intensity to determine the relative cellular cholesterol content in treated versus control cells.
Visualizations
Cholesterol Biosynthesis Pathway and Inhibition Points
The following diagram illustrates the major steps in the cholesterol biosynthesis pathway, highlighting the enzymes that are common targets for inhibitory compounds.
Caption: Key enzymatic targets for cholesterol biosynthesis inhibitors.
Experimental Workflow for In Vitro Evaluation
The logical flow of experiments to assess a novel cholesterol biosynthesis antagonist is depicted below.
Caption: Workflow for evaluating cholesterol biosynthesis inhibitors.
References
- 1. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. paulogentil.com [paulogentil.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Comparison of chemical versus enzymatic resolution for producing optically pure 6-fluoro-chroman-2-carboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
Optically pure enantiomers of 6-fluoro-chroman-2-carboxylic acid (FCCA) are crucial building blocks in the pharmaceutical industry, notably in the synthesis of various therapeutic agents. The separation of its racemic mixture into single, optically pure (S)- and (R)-enantiomers is a critical step. This guide provides an objective comparison of the two primary methods for achieving this separation: classical chemical resolution and modern enzymatic resolution.
At a Glance: Performance Comparison
| Parameter | Chemical Resolution (Diastereomeric Salt Formation) | Enzymatic Resolution (Sequential Biphasic Batch) |
| Resolving Agent | Chiral amines (e.g., (R)-(+)- or (S)-(-)-α-methylbenzylamine)[1] | Esterases (EstS and EstR) from Geobacillus thermocatenulatus[2] |
| Substrate | Racemic 6-fluoro-chroman-2-carboxylic acid | Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)[2] |
| Total Molar Yield | Generally lower, often below 50% for the desired enantiomer per resolution step. | 93.5% (for both enantiomers over 10 batches)[2] |
| Enantiomeric Excess (ee) | Variable, dependent on crystallization conditions and the number of recrystallizations. | (S)-FCCA: 96.9% ee (R)-FCCA: 99.1% ee [2] |
| Process Complexity | Multi-step: salt formation, fractional crystallization, and liberation of the acid. Can be laborious.[2] | Streamlined sequential process with immobilized enzymes.[2] |
| Environmental Impact | Often involves the use of organic solvents and generates chemical waste.[2] | Greener process using biodegradable enzymes in a biphasic system.[2] |
| Scalability | Can be challenging to scale up efficiently. | Readily scalable with reusable immobilized enzymes.[2] |
Visualizing the Resolution Workflows
The following diagrams illustrate the distinct workflows for chemical and enzymatic resolution of 6-fluoro-chroman-2-carboxylic acid.
References
Validating LC-MS/MS Methods for Carboxylic Acid Determination in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids in biological matrices is crucial for various fields, including metabolomics, drug metabolism studies, and clinical diagnostics. However, the inherent physicochemical properties of many carboxylic acids present analytical challenges for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, primarily due to their poor ionization efficiency and retention on reversed-phase chromatography columns.[1][2] This guide provides a comparative overview of different derivatization-based LC-MS/MS methods for the determination of carboxylic acids in biological matrices, supported by experimental data to aid in method selection and validation.
A common strategy to overcome the challenges of analyzing carboxylic acids by LC-MS/MS is chemical derivatization.[3][4] This process involves chemically modifying the carboxylic acid group to improve the analyte's chromatographic and mass spectrometric properties.[1] Derivatization can enhance ionization efficiency, improve chromatographic retention and separation, and increase the stability of the analytes.[3] This guide will focus on comparing several popular derivatization reagents and their corresponding methods.
Comparison of Derivatization Reagents for Carboxylic Acid Analysis
The choice of derivatization reagent is critical and depends on the specific carboxylic acids of interest, the biological matrix, and the available instrumentation.[1] Below is a comparison of commonly used derivatization reagents.
| Derivatization Reagent | Principle | Advantages | Disadvantages | Key Performance Characteristics |
| 3-Nitrophenylhydrazine (3-NPH) | Forms stable hydrazones with carboxylic acids, often used with a coupling agent like EDC.[5][6][7] | High derivatization efficiency (close to 100%).[8] Good reproducibility and specificity.[6][7] Applicable to a wide range of carboxylic acids.[1] | Requires a coupling agent. The derivatization reaction may require heating.[9] | Linearity: Wide dynamic range.[10] Accuracy & Precision: Good, with CVs typically below 10-15%.[6][11] |
| Aniline and Analogues | Forms amides with carboxylic acids, often used with a coupling agent. Analogues like 3-phenoxyaniline and 4-(benzyloxy)aniline offer improved sensitivity.[11] | Simple and mild reaction conditions.[11] Aniline analogues can provide superior detection sensitivity compared to aniline.[11] | Variable and sometimes incomplete derivatization efficiency (20-100%).[8] Potential for lower apparent recoveries compared to other methods.[8] | Linearity, Accuracy & Precision: Method dependent and can be variable.[8] |
| o-Benzylhydroxylamine (OBHA) | Reacts with carboxylic acids to form stable derivatives.[12] | Allows for the quantification of a broad range of carboxylic acids from different metabolic pathways.[12] Good accuracy and precision have been demonstrated in various matrices.[12] | The derivatization reaction can take up to an hour.[12] | Linearity: Suitable for endogenous analyte ranges.[12] Accuracy & Precision: Intra- and inter-assay accuracies of 80-120% and precisions <20% have been reported.[12] |
| Phenylenediamine-based Reagents | Introduces a benzimidazole group, which improves ionization efficiency.[10] | High sensitivity with LODs as low as 0.01 ng/mL.[10] Excellent recovery rates (90-105%) in various biological matrices.[10] | The derivatization procedure may involve specific pH conditions and reaction times.[10] | Linearity: Broad dynamic range (0.1 ng/mL to 10 µg/mL).[10] Accuracy & Precision: CVs ≤ 10%.[10] |
| 9-Aminophenanthrene (9-AP) | Pre-column derivatization to enhance chromatographic retention and mass spectrometric detection.[13] | Effective for analytes with poor ionization and retention in their native form.[13] The phenanthrene moiety can facilitate ionization.[13] | Derivatization can involve multiple steps, including the use of reagents like oxalyl chloride.[13] | Sensitivity: Provides a reliable and high-throughput workflow for sensitive quantification.[13] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of an LC-MS/MS method. Below are generalized protocols for sample preparation and derivatization.
Sample Preparation from Biological Matrices (e.g., Plasma, Urine, Feces)
-
Homogenization (for solid/semi-solid matrices like feces): Homogenize the sample in a suitable solvent (e.g., isopropanol, water).[6][9]
-
Protein Precipitation (for plasma/serum): Add a cold organic solvent like acetonitrile or methanol to the sample to precipitate proteins.[14]
-
Centrifugation: Centrifuge the sample to pellet solid debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the carboxylic acids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization.
General Derivatization Procedure (Example with 3-NPH)
-
To the reconstituted sample extract, add a solution of 3-nitrophenylhydrazine hydrochloride and a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[9]
-
Incubate the mixture at a specific temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).[9]
-
Quench the reaction by adding a small volume of an acid, such as formic acid.[9]
-
The derivatized sample is then ready for LC-MS/MS analysis.
Method Validation Parameters
A validated LC-MS/MS method ensures reliable and reproducible data. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.[15]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[6]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of carboxylic acids using derivatization.
Caption: Workflow for LC-MS/MS analysis of carboxylic acids.
Conclusion
The LC-MS/MS analysis of carboxylic acids in biological matrices is a powerful tool in life sciences research. Due to the inherent analytical challenges, derivatization is often a necessary step to achieve the required sensitivity, specificity, and robustness. This guide provides a comparative overview of several common derivatization strategies, highlighting their principles, advantages, and disadvantages. The selection of the most appropriate method will depend on the specific research question, the carboxylic acids of interest, and the available resources. Thorough method validation is essential to ensure the generation of high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ddtjournal.com [ddtjournal.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability | Semantic Scholar [semanticscholar.org]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxic Effects of Chroman Carboxamide Analogues on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various chroman carboxamide analogues against several cancer cell lines, supported by experimental data from recent studies. The chromane scaffold is a significant heterocyclic motif in many biologically active compounds, with its derivatives showing promise in anticancer research. This document summarizes quantitative cytotoxicity data, details the experimental protocols used for these assessments, and visualizes key biological pathways implicated in the action of these compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of various chroman and chromone carboxamide analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration required for 50% inhibition of cell growth (GI50) are presented below. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound ID/Name | Cancer Cell Line | Cell Line Origin | Activity (µM) | Metric |
| Chroman Carboxamide Analogues | ||||
| Compound 5k | MCF-7 | Breast Adenocarcinoma | 40.9 | GI50 |
| Compound 5l | MCF-7 | Breast Adenocarcinoma | 41.1 | GI50 |
| Compound 6i | MCF-7 | Breast Adenocarcinoma | 34.7 | GI50 |
| Chromone-2-Carboxamide Analogues | ||||
| Compound 15 (N-(2-furylmethylene)) | MDA-MB-231 | Triple-Negative Breast Cancer | 14.8 | GI50 |
| Compound 17 (α-methylated N-benzyl) | MDA-MB-231 | Triple-Negative Breast Cancer | 17.1 | GI50 |
| 3-Methylidenechroman-4-one Analogues | ||||
| Compound 14d | HL-60 | Promyelocytic Leukemia | 1.46 | IC50 |
| Compound 14d | NALM-6 | B-cell Precursor Leukemia | 0.50 | IC50 |
| Apigenin Analogues (Chroman Structure) | ||||
| Compound 4i | HeLa | Cervical Cancer | 40 µg/mL | IC50 |
| Compound 4i | HepG2 | Hepatocellular Carcinoma | 40 µg/mL | IC50 |
| Compound 4i | A549 | Lung Carcinoma | 223 µg/mL | IC50 |
| Compound 4i | MCF-7 | Breast Adenocarcinoma | 166 µg/mL | IC50 |
Experimental Protocols
The primary method utilized to assess the cytotoxic effects of these chroman carboxamide analogues is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well. The plates are then incubated for 24 hours to allow the cells to attach to the surface of the wells.
-
Compound Treatment: The cells are treated with various concentrations of the chroman carboxamide analogues. A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds. The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically at a final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for 2 to 4 hours at 37°C.
-
Formazan Solubilization: Following the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell viability or growth, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Several chroman and chromone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and modulating key signaling pathways involved in cancer cell proliferation and survival.
Experimental Workflow for Cytotoxicity and Apoptosis Assessment
The following diagram illustrates a typical workflow for evaluating the anticancer properties of novel compounds like chroman carboxamide analogues.
Proposed Signaling Pathway Inhibition by Chromone-2-Carboxamide Derivatives
Recent studies have shown that certain chromone-2-carboxamide derivatives, specifically compounds 15 and 17, exert their cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231) by suppressing the protein levels of key growth factor receptors: EGFR, FGFR3, and VEGF.[1] These receptors are crucial for tumor growth, proliferation, and angiogenesis. The diagram below illustrates the putative points of intervention for these compounds.
Proposed Intrinsic Apoptotic Pathway
Many chroman derivatives are believed to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute programmed cell death.
References
Confirming the Stereochemistry of Chiral 2-Substituted Chromanes: A Comparative Guide to Quantum-Chemical Calculations and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in the development of new therapeutics. The 2-substituted chromane scaffold is a privileged motif in medicinal chemistry, and the stereochemistry at the C2 position often dictates biological activity. This guide provides a comprehensive comparison of Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) quantum-chemical calculations with established experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—for the stereochemical elucidation of this important class of molecules.
This guide will objectively compare the performance of these methods, provide supporting data from the literature, and detail the experimental and computational protocols involved.
The Power of Computational Chemistry: DFT and TDDFT
Quantum-chemical calculations have emerged as a powerful, non-destructive method for assigning the absolute configuration of chiral molecules. By predicting chiroptical properties such as specific optical rotation (SOR) and electronic circular dichroism (ECD) spectra, a direct comparison with experimental data can be made to determine the stereoisomer present.
A recent study by Yang et al. (2023) investigated the correlation between the specific optical rotation and the stereochemistry at the C2 position of chiral 2-substituted chromanes using DFT calculations. The study found that the sign of the SOR is fundamentally related to the helicity of the dihydropyran ring. Generally, for 2-aliphatic and 2-carboxyl chromanes, P-helicity (as defined by a positive C8a-O1-C2-C3 torsion angle) corresponds to a positive SOR, while for 2-aryl chromanes, P-helicity tends to result in a negative SOR.
Data Presentation: DFT-Calculated vs. Experimental Specific Optical Rotation
The following table summarizes the experimental and calculated specific optical rotation ([α]D) values for a selection of chiral 2-substituted chromanes from Yang et al. (2023). The calculations were performed using two different DFT approaches:
-
BL: B3LYP/Aug-cc-pVDZ//B3LYP/6-311G(d,p) with the PCM solvation model.
-
M6: M06-2X/Aug-cc-pVDZ//M06-2X/TZVP with the PCM solvation model.
| Compound | Configuration | Substituent Type | Experimental [α]D | Calculated [α]D (BL) | Calculated [α]D (M6) |
| 1 | R | Aliphatic | -80.3 (in CH2Cl2) | -101.0 | -71.8 |
| 2 | S | Aliphatic | +15.2 (in DMF) | - | - |
| 3 | R | Aryl | -10.3 (in CH2Cl2) | - | - |
| 4 | S | Carboxyl | +14.4 (in DMF) | - | - |
Data sourced from Yang et al. (2023).
As the data indicates, the DFT calculations were able to correctly predict the sign of the optical rotation, providing a reliable method for assigning the absolute configuration. However, the study also noted that theoretical calculations for 2-carboxyl chromanes can be prone to error due to the fluctuating conformational distribution with different computational parameters.
Alternative Methods for Stereochemical Determination
While computational methods are powerful, traditional spectroscopic and analytical techniques remain cornerstones of stereochemical analysis.
NMR Spectroscopy: The Mosher's Ester Method
For chiral molecules containing a secondary alcohol, such as a 2-hydroxy-substituted chromane, Mosher's ester analysis is a widely used NMR technique to determine the absolute configuration. This method involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the chemical shifts of nearby protons in the 1H NMR spectrum, which can be used to deduce the absolute stereochemistry at the carbinol center.
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute and relative stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. The absolute configuration can be determined through the anomalous dispersion of X-rays, often quantified by the Flack parameter.
Comparative Analysis of Methods
| Feature | DFT/TDDFT Calculations | NMR Spectroscopy (Mosher's Method) | X-ray Crystallography |
| Principle | Prediction of chiroptical properties (SOR, ECD) and comparison with experimental data. | Formation of diastereomers with a chiral auxiliary and analysis of differential NMR chemical shifts. | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. |
| Sample Requirement | Small amount for experimental SOR or ECD measurement. No sample destruction. | Milligram quantities of the purified alcohol. Requires chemical derivatization. | A suitable single crystal of high quality. |
| Time Requirement | Can be computationally intensive, depending on the complexity of the molecule and the level of theory. | Several hours to a day for synthesis and NMR analysis. | Can be time-consuming, especially the crystal growing process. |
| Accuracy | Generally high for predicting the sign of SOR and the shape of ECD spectra. Can be less accurate for molecules with high conformational flexibility. | Reliable for determining the absolute configuration of secondary alcohols. | Provides an unambiguous determination of both relative and absolute stereochemistry. |
| Limitations | Accuracy can be sensitive to the choice of functional, basis set, and solvation model. May be less reliable for molecules with small rotational values or high flexibility. | Requires the presence of a suitable functional group (e.g., alcohol) and a chiral derivatizing agent. Can be difficult to interpret for complex molecules. | The primary challenge is obtaining a high-quality single crystal, which is not always possible. |
Experimental and Computational Protocols
DFT/TDDFT Calculation Workflow for a Chiral 2-Substituted Chromane
-
Initial Structures: Generate 3D structures for both the (R) and (S) enantiomers of the target 2-substituted chromane.
-
Conformational Search: Perform a systematic conformational search for each enantiomer to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using DFT, for example, with the B3LYP functional and the 6-311G(d,p) basis set, incorporating a solvent model like the Polarizable Continuum Model (PCM).
-
Chiroptical Property Calculation: For each optimized conformer, calculate the desired chiroptical property (e.g., specific optical rotation) using a higher level of theory, such as TDDFT with the B3LYP functional and the Aug-cc-pVDZ basis set.
-
Boltzmann Averaging: Calculate the overall chiroptical property for each enantiomer by averaging the values of all conformers, weighted by their Boltzmann population based on their calculated free energies.
-
Comparison: Compare the calculated values for the (R) and (S) enantiomers with the experimentally measured value to assign the absolute configuration.
Comparison of Methodologies for Stereochemical Determination
Conclusion
The determination of the absolute stereochemistry of chiral 2-substituted chromanes can be confidently achieved through a combination of computational and experimental methods. DFT and TDDFT calculations offer a rapid and reliable in silico approach, particularly for predicting the sign of the specific optical rotation, which often correlates well with the C2 stereochemistry. However, for conformationally flexible systems, and to provide orthogonal validation, experimental methods such as NMR spectroscopy (e.g., Mosher's method for derivatives with secondary alcohols) and the definitive technique of X-ray crystallography are indispensable. The choice of method will depend on the specific molecular structure, sample availability, and the resources at hand. For unambiguous assignment, a combination of at least two of these methods is highly recommended.
Comparative analysis of the hypolipidemic effects of clofibrate versus its chroman analogs.
A detailed analysis of experimental data reveals varying hypolipidemic efficacy between the classic drug clofibrate and its chroman analogs. While some analogs exhibit comparable or even enhanced effects on lipid profiles, others show diminished or different activity, highlighting the critical role of molecular structure in their therapeutic action.
Clofibrate, a well-established lipid-lowering agent, has long been a benchmark in the treatment of hyperlipidemia. Its mechanism primarily involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Scientific exploration into the structure-activity relationship of clofibrate has led to the synthesis and evaluation of various analogs, including a series of chroman derivatives, with the aim of improving efficacy and reducing side effects. This guide provides a comparative analysis of the hypolipidemic effects of clofibrate versus its key chroman analogs, supported by experimental data from studies in animal models.
Comparative Efficacy in Modulating Serum Lipids
Experimental studies in normolipidemic and hyperlipidemic rats have been instrumental in elucidating the comparative hypolipidemic effects of clofibrate and its chroman analogs. These studies typically involve the oral administration of the compounds over a specific period, followed by the analysis of various serum lipid parameters.
A key study compared clofibrate with several of its chroman analogs, including ethyl 6-chlorochroman-2-carboxylate, ethyl 6-phenylchroman-2-carboxylate, and ethyl 6-cyclohexylchroman-2-carboxylate. The findings from these investigations are summarized below, showcasing the differential impacts on serum cholesterol, triglycerides, and lipoprotein profiles.
Serum Cholesterol Levels
Chronic administration of clofibrate has been shown to reduce serum cholesterol levels in normolipemic rats. In a comparative study, the chroman analog ethyl 6-chlorochroman-2-carboxylate demonstrated a similar capability to its parent compound, clofibrate, in reducing serum cholesterol concentrations.[3] However, not all analogs shared this effect. For instance, ethyl 6-phenylchroman-2-carboxylate was found to have no significant effect on serum cholesterol levels.[3] Another study reported that ethyl 6-cyclohexylchroman-2-carboxylate also effectively reduced serum cholesterol levels.
Serum Triglyceride Levels
Lipoprotein Profile Modification
The effects of these compounds extend to the modulation of lipoprotein profiles. Clofibrate has been observed to reduce α-lipoprotein (a component of high-density lipoprotein, HDL) cholesterol concentrations.[3] The analog ethyl 6-chlorochroman-2-carboxylate mirrored this effect, also leading to a reduction in α-lipoprotein cholesterol.[3] In contrast, ethyl 6-phenylchroman-2-carboxylate, despite having no impact on total serum cholesterol, induced a slight elevation in α-lipoprotein cholesterol concentration, suggesting a potentially beneficial differential effect on cholesterol transport.[3]
Tabular Summary of Hypolipidemic Effects
For a clearer comparison, the following tables summarize the reported effects of clofibrate and its chroman analogs on key lipid parameters.
Table 1: Comparative Effects on Serum Cholesterol and α-Lipoprotein Cholesterol
| Compound | Effect on Serum Cholesterol | Effect on α-Lipoprotein Cholesterol |
| Clofibrate | Reduced[3] | Reduced[3] |
| Ethyl 6-chlorochroman-2-carboxylate | Reduced[3] | Reduced[3] |
| Ethyl 6-phenylchroman-2-carboxylate | No significant effect[3] | Slight elevation[3] |
| Ethyl 6-cyclohexylchroman-2-carboxylate | Reduced | Not explicitly stated |
Mechanism of Action: The PPARα Signaling Pathway
The primary mechanism through which clofibrate and its analogs exert their hypolipidemic effects is by acting as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that, upon binding with a ligand such as a fibrate, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
Key downstream effects of PPARα activation include:
-
Increased fatty acid uptake and β-oxidation: This leads to a reduction in the availability of fatty acids for triglyceride synthesis.
-
Increased lipoprotein lipase (LPL) synthesis: LPL is a crucial enzyme for the breakdown of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.
-
Decreased apolipoprotein C-III (ApoC-III) synthesis: ApoC-III is an inhibitor of LPL, so its reduction further enhances triglyceride clearance.
-
Increased synthesis of apolipoproteins A-I and A-II: These are the major protein components of HDL, and their increased expression contributes to higher HDL cholesterol levels.
Experimental Protocols
The following sections outline the general methodologies employed in the comparative studies of clofibrate and its chroman analogs.
Animal Models and Dosing Regimen
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used. The animals are typically housed in controlled environments with free access to standard chow and water.
-
Drug Administration: Clofibrate and its analogs are usually administered orally.[5] The compounds are often suspended in a vehicle like 1% carboxymethyl cellulose. Dosing is typically performed daily for a period ranging from a few days to several weeks.
Blood Sample Collection and Lipid Analysis
-
Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected, often via cardiac puncture under anesthesia. Serum is separated by centrifugation.
-
Serum Cholesterol and Triglyceride Determination: Total serum cholesterol and triglyceride levels are measured using standard enzymatic colorimetric methods with commercially available kits.
-
Lipoprotein Analysis: Lipoprotein fractions (e.g., VLDL, LDL, HDL) are separated by methods such as ultracentrifugation or electrophoresis. The cholesterol content of each fraction is then determined. Lipoprotein electrophoresis is a common technique used to separate lipoproteins based on their charge and size.
Lipoprotein Electrophoresis Protocol
-
Sample Preparation: Serum or plasma is collected from the rats.
-
Gel Preparation: An agarose gel is prepared and buffered.
-
Sample Application: A small volume of the serum sample is applied to the wells in the agarose gel.
-
Electrophoresis: The gel is placed in an electrophoresis chamber, and a current is applied, causing the lipoproteins to migrate through the gel based on their charge.
-
Staining: After electrophoresis, the gel is stained with a lipid-specific stain, such as Fat Red 7B, to visualize the separated lipoprotein bands.
-
Quantification: The stained bands can be quantified using a densitometer to determine the relative percentage of each lipoprotein fraction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of the hypolipidemic effects of clofibrate and its analogs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. Hypolipidemic effects of clofibrate and selected chroman analogs in fasted rats: I. Chow-fed animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Placental transfer of the hypolipidemic drug, clofibrate, induces CYP4A expression in 18.5-day fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Carboxylic Acid Analysis: A Comparative Guide to Derivatization with Aniline and 3-Nitrophenylhydrazine for LC-MS
For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS) is paramount for advancing our understanding of biological systems and developing new therapeutics. However, the inherent physicochemical properties of many carboxylic acids present analytical challenges, including poor retention on reversed-phase chromatography columns and inefficient ionization. Chemical derivatization offers a powerful solution by modifying the analyte to improve its analytical characteristics.
This guide provides an objective comparison of two commonly used derivatization agents, aniline and 3-nitrophenylhydrazine (3-NPH), for the LC-MS analysis of carboxylic acids. We will delve into their reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.
Mechanism of Derivatization
Both aniline and 3-nitrophenylhydrazine (3-NPH) are employed to derivatize carboxylic acids through a reaction that is typically facilitated by a coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The fundamental principle involves the activation of the carboxylic acid group by EDC, which then allows for the nucleophilic attack by the amine group of the derivatizing agent, forming a stable amide or hydrazide linkage.
The addition of these derivatizing agents enhances the analytical properties of the carboxylic acids in several ways. It increases their hydrophobicity, leading to improved retention on reversed-phase LC columns. Furthermore, the incorporated chemical moiety can significantly improve ionization efficiency in the mass spectrometer, thereby increasing detection sensitivity.[1][2][3]
Comparative Performance: Aniline vs. 3-Nitrophenylhydrazine
Recent studies have provided valuable insights into the comparative performance of aniline and 3-NPH for the quantitative analysis of carboxylic acids. A direct comparison in animal matrices revealed significant differences in derivatization efficiency and analyte recovery.
| Parameter | Aniline | 3-Nitrophenylhydrazine (3-NPH) | Reference |
| Derivatization Efficiency | Variable (20-100%), matrix-dependent | Close to 100% | [4][5] |
| Apparent Recoveries (in cow feces and ruminal fluid) | ~45% | ~100% | [4][5] |
| Quantitative Accuracy | Concentrations were on average five times lower compared to the reference method. Not recommended for quantitative analysis in animal samples. | Similar concentrations to the reference method (AIC-HR-MS). | [4][5] |
| Linearity | Good linearity reported in some studies. | Good linearity (R² > 0.99) over a wide dynamic range.[6][7] | [8] |
| Sensitivity (LOD/LOQ) | LODs as low as 0.01 ng/mL have been reported. | On-column LODs and LOQs in the high femtomole to low picomole range.[7] LLOD of 25 nM and LLOQ of 50 nM for most short-chain carboxylic acids.[6] | [8] |
Based on these findings, 3-nitrophenylhydrazine (3-NPH) demonstrates superior performance in terms of derivatization efficiency, recovery, and quantitative accuracy , making it the more reliable choice for robust and reproducible LC-MS analysis of carboxylic acids, particularly in complex biological matrices.[4][5]
Experimental Protocols
Below are detailed, representative protocols for the derivatization of carboxylic acids using aniline and 3-nitrophenylhydrazine.
Aniline Derivatization Protocol
This protocol is based on the method described by Chan et al. and evaluated in subsequent comparative studies.[4][9]
Reagents:
-
Aniline solution (1000 mM in ACN/water, 50/50, v/v)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (100 mM in ACN/water, 50/50, v/v)
-
Formic acid solution (100 mM)
-
2-Mercaptoethanol solution (18.5 mM)
-
Sample extract or standard solution
Procedure:
-
To a 90 µL aliquot of the sample or standard solution, add 5 µL of 1000 mM aniline solution and 50 µL of 100 mM EDC solution.
-
Incubate the mixture at 4 °C for 2 hours.
-
Quench the reaction by adding 50 µL of 100 mM formic acid and 50 µL of 18.5 mM 2-mercaptoethanol.
-
Incubate at 4 °C for 2 hours.
-
Dilute the final solution to 1225 µL with ACN/water (50/50, v/v).
-
Centrifuge the solution for 10 minutes prior to LC-MS/MS analysis.
3-Nitrophenylhydrazine (3-NPH) Derivatization Protocol
This protocol is a widely adopted method that has demonstrated high efficiency.[4][7][10][11]
Reagents:
-
3-Nitrophenylhydrazine (3-NPH) solution (200 mM in ACN/water, 50/50, v/v)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (120 mM containing 6% pyridine in ACN/water, 50/50, v/v)
-
Sample extract or standard solution
Procedure:
-
To 40 µL of the sample or standard solution, add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution containing 6% pyridine.
-
Incubate the mixture at 40 °C for 30 minutes.
-
Dilute the mixture to 1.4 mL with ACN/water (50/50, v/v).
-
Centrifuge the solution at 14,350 rcf for 10 minutes prior to LC-MS/MS measurement.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the derivatization workflows for both aniline and 3-NPH.
Caption: Aniline Derivatization Workflow.
Caption: 3-NPH Derivatization Workflow.
Conclusion
The choice of derivatization agent is a critical step in developing a robust and reliable LC-MS method for the analysis of carboxylic acids. While both aniline and 3-nitrophenylhydrazine can be used to derivatize carboxylic acids, the experimental evidence strongly suggests that 3-NPH provides superior performance . Its high derivatization efficiency, excellent recovery rates, and proven quantitative accuracy make it a more suitable choice for researchers requiring high-quality, reproducible data, especially when dealing with complex biological samples. The issues of variable efficiency and lower recovery associated with aniline derivatization can lead to significant underestimation of analyte concentrations and should be carefully considered when selecting a method for quantitative studies.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of microwave-assisted versus conventional heating for the synthesis of chromone-2-carboxylic acids.
A significant advancement in the synthesis of chromone-2-carboxylic acids, key scaffolds in drug discovery, has been achieved through the application of microwave-assisted heating. This method demonstrates marked improvements in reaction efficiency and speed when compared to traditional conventional heating techniques.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of chromone-2-carboxylic acids is a prime example of its advantages.[1] Studies have shown that microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while maintaining or even improving product yields.[1] This comparative guide provides an objective analysis of the two heating methods for this specific synthesis, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Performance Comparison: Microwave vs. Conventional Heating
The synthesis of various substituted chromone-2-carboxylic acids via a microwave-assisted, one-pot reaction from the corresponding 2'-hydroxyacetophenones and diethyl oxalate highlights the efficiency of this method. The data presented below summarizes the yields and significantly reduced reaction times achieved with microwave heating. While a direct side-by-side comparison for a broad range of substrates is not extensively documented in a single study, the advantages of the microwave approach are evident. For instance, the synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid via conventional heating involves a hydrolysis step that, while achieving a high yield (approaching 100%), is part of a multi-step process with longer overall reaction times.[2] In contrast, the microwave-assisted method accomplishes the entire synthesis in a single pot within an hour.
| 2'-Hydroxyacetophenone Substituent | Product (Chromone-2-carboxylic acid) | Yield (%) (Microwave-Assisted) | Total Reaction Time (Microwave-Assisted) |
| 5'-bromo | 6-bromochromone-2-carboxylic acid | 87 | 60 min |
| Unsubstituted | Chromone-2-carboxylic acid | 54 | 60 min |
| 5'-chloro | 6-chlorochromone-2-carboxylic acid | 85 | 60 min |
| 5'-fluoro | 6-fluorochromone-2-carboxylic acid | 76 | 60 min |
| 5'-methyl | 6-methylchromone-2-carboxylic acid | 93 | 60 min |
| 4'-methyl | 7-methylchromone-2-carboxylic acid | 83 | 60 min |
| 3'-methyl | 8-methylchromone-2-carboxylic acid | 79 | 60 min |
| 5'-methoxy | 6-methoxychromone-2-carboxylic acid | 91 | 60 min |
Table 1: Summary of yields for the microwave-assisted synthesis of various chromone-2-carboxylic acids.[1]
Conventional methods for the synthesis of chromone-2-carboxylic acids typically involve heating the reactants under reflux for extended periods.[3] While effective, these methods are often time-consuming and may require more extensive purification. The use of microwave heating provides a more rapid and efficient alternative.[1]
Experimental Protocols
Microwave-Assisted Synthesis of Chromone-2-carboxylic Acids
This protocol describes a one-pot synthesis of chromone-2-carboxylic acids using microwave irradiation.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium methoxide solution (25% in methanol)
-
Dioxane
-
6 M Hydrochloric acid
-
Deionized water
-
Dichloromethane
Procedure:
-
In a microwave vial, dissolve the appropriate 2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL).
-
Add diethyl oxalate (3.49 mmol, 474 µL) and a solution of sodium methoxide in methanol (2.32 mmol, 531 µL, 25% w/w).
-
Seal the vial and heat the mixture in a microwave reactor to 120 °C for 20 minutes.
-
After cooling, add a 6 M solution of hydrochloric acid (18 mmol, 3 mL).
-
Reseal the vial and heat the reaction mixture again to 120 °C for 40 minutes in the microwave reactor.
-
Decant the reaction mixture into water (50 mL).
-
Filter the resulting solid and wash it with water.
-
Dry the solid, wash with dichloromethane, and dry again to obtain the pure chromone-2-carboxylic acid.[1]
Conventional Synthesis of Chromone-2-carboxylic Acids
The conventional synthesis follows a similar chemical pathway but utilizes traditional heating methods.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Deionized water
Procedure:
-
Dissolve the substituted 2'-hydroxyacetophenone in a suitable solvent such as ethanol in a round-bottom flask.
-
Add diethyl oxalate and a base, such as sodium ethoxide.
-
Heat the mixture under reflux for several hours, monitoring the reaction by thin-layer chromatography.
-
After the initial reaction is complete, cool the mixture and acidify with hydrochloric acid.
-
Heat the mixture again under reflux to facilitate hydrolysis of the ester intermediate.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chromone-2-carboxylic acid.[3]
Experimental Workflow
The following diagram illustrates the general workflow for both the microwave-assisted and conventional synthesis of chromone-2-carboxylic acids, highlighting the key difference in the heating method.
Caption: A flowchart comparing the experimental workflows of microwave-assisted and conventional synthesis.
Conclusion
The adoption of microwave-assisted heating for the synthesis of chromone-2-carboxylic acids offers a compelling alternative to conventional methods. The primary advantages are a significant reduction in reaction time and the ability to perform the synthesis in a one-pot procedure, which enhances overall efficiency.[1] While conventional heating remains a viable method, the data strongly supports the use of microwave irradiation for a more rapid and robust synthesis, a crucial factor in the fast-paced environment of drug discovery and development. The high purity of the products obtained via the microwave route often eliminates the need for tedious purification steps like column chromatography.[1]
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. KR860000845B1 - Chromone-2-carboxylic acid and its preparation method - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Chromane-2-Carboxylic Acid: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides comprehensive guidance on the proper disposal procedures for chromane-2-carboxylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Disclaimer: The following procedures are based on general laboratory safety protocols and information from Safety Data Sheets (SDS) for this compound and structurally similar compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound should be treated as a potential irritant.
Personal Protective Equipment (PPE):
-
Gloves: Use nitrile rubber or other chemically resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood. For larger quantities or if dust is generated, a respirator may be necessary.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
II. Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves neutralization followed by collection as hazardous waste. Under no circumstances should this compound be disposed of down the sanitary sewer without prior neutralization and explicit approval from your institution's EHS department.[3]
Experimental Protocol: Neutralization of this compound
-
Dilution: If you have a concentrated solution of this compound, dilute it with water to a concentration of less than 10%. This will help to control the reaction rate and any heat generation during neutralization.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, or a 5% sodium hydroxide solution dropwise to the stirring solution of this compound.[3] Be aware that this reaction may produce gas (carbon dioxide if using sodium bicarbonate) and heat.[3]
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper. Continue to add the base until the pH of the solution is between 6.0 and 8.0.[3]
-
Collection: Once the solution is neutralized, transfer it to a clearly labeled hazardous waste container. The label must include the chemical name, that it has been neutralized, the final concentration, and the date.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.[4][5] This area should be at or near the point of generation and inspected weekly for any leaks.[4][5] The waste must be collected by your institution's EHS or a licensed chemical waste disposal company.
III. Disposal Data Summary
For quick reference, the following table summarizes the key quantitative parameters for the disposal of this compound.
| Parameter | Guideline | Source |
| Initial Concentration for Neutralization | < 10% | [3] |
| Neutralizing Agents | Sodium Bicarbonate or 5% Sodium Hydroxide | [3] |
| Target pH Range | 6.0 - 8.0 | [3] |
| Satellite Accumulation Area Max Volume | 55 gallons (for total hazardous waste) | [5] |
| Acutely Toxic Waste Max Volume | 1 quart (liquid) or 1 kg (solid) | [5] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
V. Regulatory Compliance
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3.[1][6] It is also mandatory to consult and comply with all applicable state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6] All chemical waste must be disposed of through your institution's designated hazardous waste collection program.[7] Do not dispose of chemical waste by evaporation or down the drain without proper assessment and authorization.[7] Empty containers that held hazardous waste should be managed according to institutional and regulatory guidelines, which may include triple rinsing before disposal as regular trash.[7][8]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.fi [fishersci.fi]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. aksci.com [aksci.com]
- 7. vumc.org [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Chromane-2-carboxylic acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Chromane-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant that can affect the eyes, skin, and respiratory system.[1][2][3] Ingestion, inhalation, or skin absorption may be harmful.[1] The primary target organs are the respiratory system, eyes, and skin.[1]
Table 1: Hazard Summary
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[3][4] |
| Eye Irritation | Causes serious eye irritation.[2][3][4] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2][3] |
| Acute Oral Toxicity | Harmful if swallowed.[3] |
To mitigate these risks, the following personal protective equipment is mandatory.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Chemical safety goggles or safety glasses with side shields. A face shield is recommended if there is a risk of splashing or dust generation.[1][4][5] | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves (e.g., disposable nitrile rubber gloves).[5][6][7] | Inspect gloves before use and change immediately if contaminated.[5] |
| Body | A chemical-resistant or standard laboratory coat, fully buttoned.[5] | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory | Handle in a well-ventilated area. If dust is generated or engineering controls are insufficient, use a NIOSH-approved respirator (e.g., N95 dust mask).[5][8] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
| Feet | Fully enclosed shoes, preferably made of a chemical-resistant material.[5][9] | N/A |
Operational Plan: Handling and Disposal
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[5]
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible.[1]
-
Ventilation: Verify that the chemical fume hood is functioning correctly before starting any work.[5]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and labeled waste containers, before handling the chemical.[5]
2. Handling Protocol:
-
Donning PPE: Put on all required PPE as detailed in Table 2.
-
Weighing: Carefully weigh the powdered compound inside the fume hood to contain any dust.[5]
-
Transferring: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[5]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[5]
3. Post-Handling and Decontamination:
-
Cleaning: Thoroughly clean any contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).[5]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety. Do not dispose of this compound down the drain without neutralization and approval from your institution's Environmental Health and Safety (EHS) department.[7]
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5][7]
-
Aqueous Waste: Acidic waste solutions should be neutralized before disposal.
2. Neutralization Protocol for Aqueous Waste: This protocol is based on guidelines for structurally similar carboxylic acids.[7]
-
Objective: To neutralize acidic waste to a pH between 6.0 and 8.0 before collection.[7]
-
Materials:
-
Weak base (e.g., sodium bicarbonate) or 5% sodium hydroxide solution.[7]
-
pH paper or a pH meter.
-
Stir plate and stir bar.
-
Labeled hazardous waste container.
-
-
Procedure:
-
Work within a chemical fume hood and wear all appropriate PPE.
-
If the acid concentration is high, dilute the waste solution with water.[7]
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the weak base to the stirring solution. Be cautious, as this may generate gas (CO2) and heat.[7]
-
Periodically monitor the pH. Continue adding the base until the pH is stable between 6.0 and 8.0.[7]
-
Once neutralized, transfer the solution to a labeled hazardous waste container.
-
Store the waste container in a designated satellite accumulation area for collection by EHS or a licensed disposal company.[7]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the procedural workflows for handling and disposal.
Caption: Safe handling workflow for this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | C14H18O4 | CID 6541354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.fi [fishersci.fi]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
